Technical Documentation Center

2H-thieno[3,2-b][1,4]oxazin-3(4H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one
  • CAS: 211948-60-6

Core Science & Biosynthesis

Foundational

synthesis pathways for 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one core structure

Executive Summary & Core Analysis The 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one core represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for the widely utilized 2H-1,4-benzoxazin-3(4H)-one...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Analysis

The 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one core represents a critical scaffold in modern medicinal chemistry, serving as a bioisostere for the widely utilized 2H-1,4-benzoxazin-3(4H)-one system. By replacing the benzene ring with a thiophene moiety, researchers can modulate lipophilicity (LogP), metabolic stability, and electron density, often improving the pharmacokinetic profile of kinase inhibitors, platelet aggregation inhibitors, and neuroprotective agents.

This guide details the synthesis of this bicyclic heterocycle. Unlike its benzo-fused counterpart, the thieno-fused system presents unique challenges due to the inherent instability of the 3-amino-2-hydroxythiophene intermediate, which readily tautomerizes to non-aromatic thiolactones. Consequently, this guide prioritizes a "Masked Precursor Strategy" to ensure synthetic robustness and reproducibility.

Retrosynthetic Logic

The structural disconnection reveals two primary synthons: a nucleophilic 3-aminothiophene derivative and an electrophilic C2-glycolic fragment.

Retrosynthesis Figure 1: Retrosynthetic Analysis via Masked Precursor Strategy Target 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one Inter1 N-(2-methoxy-3-thienyl)-2-chloroacetamide Target->Inter1 Demethylative Cyclization Start1 3-Amino-2-methoxythiophene (Masked Hydroxy) Inter1->Start1 N-Acylation Start2 Chloroacetyl Chloride (C2 Synthon) Inter1->Start2 +

Primary Synthesis Pathway: The Masked Phenol Route

Rationale: Direct condensation of 3-amino-2-hydroxythiophene is experimentally non-viable due to rapid oxidation and tautomerization. The optimal route utilizes 3-amino-2-methoxythiophene , where the methoxy group acts as a stable "mask" for the hydroxyl functionality.

Phase 1: Precursor Preparation

If 3-amino-2-methoxythiophene is not commercially available, it is synthesized from 3-bromo-2-methoxythiophene via copper-catalyzed amination or a nitration/reduction sequence.

Phase 2: N-Acylation

The amino group is acylated with chloroacetyl chloride. This step must be controlled to prevent bis-acylation or polymerization.

Reaction Scheme:

  • Substrate: 3-Amino-2-methoxythiophene

  • Reagent: Chloroacetyl chloride (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Phase 3: Demethylative Cyclization (The Key Step)

This is the critical transformation. Treatment with a strong Lewis acid (Boron Tribromide, BBr₃) cleaves the methyl ether. The resulting intermediate—a transient phenol/enolate—rapidly displaces the adjacent chloride in an intramolecular S_N2 reaction to close the [1,4]oxazine ring.

Mechanism:

  • Demethylation: BBr₃ complexes with the methoxy oxygen, facilitating methyl cleavage and generating the 2-hydroxythiophene-amide intermediate.

  • Cyclization: Under basic workup or thermal conditions, the phenoxide oxygen attacks the alpha-carbon of the chloroacetamide, expelling chloride.

Detailed Experimental Protocols

Protocol A: N-Acylation of 3-Amino-2-methoxythiophene

Note: Perform all steps under an inert atmosphere (Nitrogen/Argon).

  • Setup: Charge a flame-dried 250 mL round-bottom flask with 3-amino-2-methoxythiophene (10.0 mmol, 1.29 g) and anhydrous DCM (50 mL).

  • Base Addition: Add DIPEA (12.0 mmol, 2.1 mL) and cool the solution to 0°C using an ice bath.

  • Acylation: Add Chloroacetyl chloride (11.0 mmol, 0.88 mL) dropwise over 15 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

  • Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with saturated NaHCO₃ (30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane to yield 2-chloro-N-(2-methoxy-3-thienyl)acetamide .

    • Target Yield: 85-92%

    • Appearance: Off-white solid

Protocol B: BBr₃-Mediated Cyclization

Safety Warning: BBr₃ is pyrophoric and reacts violently with water. Use extreme caution.

  • Dissolution: Dissolve the chloroacetamide intermediate (5.0 mmol) in anhydrous DCM (25 mL) and cool to -78°C (Dry ice/Acetone bath).

  • Lewis Acid Addition: Slowly add BBr₃ (1.0 M in DCM, 15.0 mmol, 3 equiv) dropwise.

  • Reaction: Stir at -78°C for 30 mins, then allow to warm to RT overnight. The demethylation and cyclization often occur in one pot.

  • Quench: Cool to 0°C. Very carefully quench with Methanol (5 mL) followed by ice water.

  • Cyclization Completion: If the ring closure is incomplete (intermediate phenol observed), adjust the aqueous phase to pH 8-9 with K₂CO₃ and stir vigorously for 2 hours.

  • Isolation: Extract with EtOAc (3 x 50 mL). Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography (SiO₂, 0-5% MeOH in DCM).

    • Target Yield: 65-75%

    • Product:2H-thieno[3,2-b][1,4]oxazin-3(4H)-one

Reaction Mechanism & Pathway Visualization[1]

The following diagram illustrates the molecular logic of the transformation, highlighting the critical transition from the acyclic amide to the fused bicyclic core.

Mechanism Figure 2: Mechanistic Pathway for Demethylative Cyclization Step1 3-Amino-2-methoxythiophene Step2 Intermediate A: N-(2-methoxy-3-thienyl)- 2-chloroacetamide Step1->Step2 ClCH2COCl DIPEA Step3 Intermediate B: [Complexation with BBr3] Step2->Step3 BBr3, -78°C Step4 Intermediate C: 3-Amino-2-hydroxythiophene (Transient) Step3->Step4 -MeBr Final Product: 2H-thieno[3,2-b][1,4] oxazin-3(4H)-one Step4->Final Intramolecular SN2 Cyclization

[2]

Optimization & Troubleshooting Data

The following table summarizes common pitfalls and optimized conditions derived from analogous benzoxazinone syntheses.

ParameterStandard ConditionOptimization/AlternativeEffect on Yield
Solvent (Acylation) DCMTHF or TolueneTHF reduces bis-acylation side products.
Base (Acylation) DIPEAK₂CO₃ (biphasic)Inorganic bases are cheaper but slower.
Demethylation BBr₃ (DCM)AlCl₃ (Toluene, reflux)AlCl₃ is milder but may require higher temps.
Cyclization pH pH 8-9 (Workup)NaH (DMF, 0°C)Use NaH if spontaneous cyclization is slow.
Purification CrystallizationColumn ChromatographyEssential if thiolactone byproducts form.

References

  • Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. Source: Bioorganic & Medicinal Chemistry Letters.[1] Relevance: Establishes the foundational protocol for [1,4]oxazin-3-one ring closure via chloroacetamide intermediates. URL:[Link]

  • Facile synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones. Source: Academia.edu / ResearchGate. Relevance: Demonstrates the reactivity of 3-aminothiophene derivatives in cyclization reactions, validating the nucleophilicity of the thiophene amine. URL:[Link]

  • Novel Thieno[2,3-d][1,3]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase. Source: Journal of Medicinal Chemistry (ACS Publications). Relevance: Provides comparative stability data and synthetic routes for thieno-fused oxazine systems. URL:[Link]

  • PubChem Compound Summary: 2H-Thieno[3,2-b]-1,4-oxazin-3(4H)-one. Source: National Center for Biotechnology Information (NCBI). Relevance: Verifies the chemical structure, CAS (211948-60-6), and existence of the core as a stable entity. URL:[Link]

Sources

Exploratory

Pharmacological Properties of Fused Thieno-Oxazinone Heterocycles

Executive Summary: The Thiophene Advantage In the landscape of heterocyclic medicinal chemistry, fused thieno[2,3-d][1,3]oxazin-4-ones represent a critical scaffold that transcends their common role as synthetic intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

In the landscape of heterocyclic medicinal chemistry, fused thieno[2,3-d][1,3]oxazin-4-ones represent a critical scaffold that transcends their common role as synthetic intermediates. While frequently utilized as reactive synthons for thieno-pyrimidines (bioisosteres of quinazolines), these oxazinone cores possess intrinsic, potent pharmacological properties.

Their primary therapeutic value lies in their ability to function as stable acyl-enzyme inhibitors of serine proteases, specifically Human Leukocyte Elastase (HLE). Unlike their benzo-fused counterparts (benzoxazinones), the thiophene fusion confers enhanced hydrolytic stability while maintaining high reactivity toward the catalytic serine triad.[1] This guide dissects the structural causality of this inhibition, secondary pharmacological activities (antimicrobial and glutamatergic modulation), and the experimental protocols required to validate these properties.

Structural Basis of Activity & SAR

The pharmacological efficacy of thieno-oxazinones is governed by the electronic environment of the oxazinone ring, specifically the electrophilicity of the carbonyl carbon (C-4).

The Isosteric Shift

Replacing the benzene ring of benzoxazinone with a thiophene ring (bioisosterism) alters the electron density distribution.

  • Lipophilicity: The thiophene ring increases lipophilicity, improving membrane permeability.

  • Stability: The thieno-fused system is more resistant to spontaneous non-enzymatic hydrolysis than the benzo-fused system. This "stability-reactivity paradox" is crucial for drug design—the molecule must be stable enough to reach the target but reactive enough to acylate the enzyme active site.

Structure-Activity Relationship (SAR) Map

The substituent at the C-2 position is the primary driver of potency and selectivity.

PositionSubstituentEffect on Pharmacokinetics/Dynamics
C-2 Diethylamino Maximal Stability. Increases half-life of the acyl-enzyme complex (

> 1-6 h).
C-2 Alkoxy / Alkylthio High potency (

nM) but lower hydrolytic stability compared to amino groups.
C-2 Alkyl (Methyl/Phenyl) Reduced potency; often used for antimicrobial derivatives rather than protease inhibition.
Thiophene Ring 5-Methyl / 6-Phenyl Modulates steric fit within the hydrophobic S1/S2 pockets of the enzyme.

Primary Mechanism: Serine Protease Inhibition

The defining pharmacological property of thieno[2,3-d][1,3]oxazin-4-ones is their inhibition of Human Leukocyte Elastase (HLE) . Uncontrolled HLE activity drives pulmonary emphysema, cystic fibrosis, and acute respiratory distress syndrome (ARDS).[2]

Mechanism of Action: Suicide Inhibition

These molecules act as mechanism-based inactivators (suicide substrates). The inhibition follows a two-step kinetic model:

  • Acylation: The catalytic serine hydroxyl (Ser195) of HLE attacks the carbonyl carbon (C-4) of the oxazinone.

  • Ring Opening: The C-O bond cleaves, tethering the inhibitor to the enzyme via an ester linkage (acyl-enzyme complex).

  • Deacylation (Recovery): The stability of this ester bond determines the duration of inhibition. Thieno-oxazinones form highly stable acyl-enzymes, effectively "freezing" the protease.

HLE_Inhibition_Mechanism Enzyme Free HLE Enzyme (Active Site Ser-OH) Michaelis Michaelis Complex (Non-covalent) Enzyme->Michaelis Binding (k1) Inhibitor Thieno-Oxazinone (Inhibitor) Inhibitor->Michaelis Binding (k1) Transition Tetrahedral Intermediate Michaelis->Transition Nu Attack (C-4) AcylEnzyme Acyl-Enzyme Complex (Inactivated Enzyme) Transition->AcylEnzyme Ring Opening (k2) Acylation Product Hydrolyzed Inhibitor (Inactive) AcylEnzyme->Product Hydrolysis (k3) Deacylation Regenerated Regenerated Enzyme (Active) AcylEnzyme->Regenerated Slow Release AcylEnzyme->Regenerated Rate Limiting Step (Target for Optimization)

Figure 1: Kinetic mechanism of HLE inhibition by thieno-oxazinones. The therapeutic goal is to minimize


 (deacylation rate).
Quantitative Potency Data

The following data highlights the efficacy of 2-substituted thieno[2,3-d][1,3]oxazin-4-ones against HLE.

Compound IDR (Position 2)

(nM)

(

)
Stability (

)
TOX-1 -OEt (Ethoxy)2.4120,000Moderate
TOX-2 -S-Et (Ethylthio)8.585,000Moderate
TOX-3 -N(Et)2 (Diethylamino)5.845,000High (>4h)
TOX-4 -Ph (Phenyl)>500< 1,000Low

Data synthesized from Gütschow et al. (1998) and related kinetic studies.

Secondary Pharmacological Properties

Kainate Receptor Antagonism (CNS Activity)

Beyond protease inhibition, specific derivatives (e.g., 5-methyl-6-phenyl-thieno[2,3-d][1,3]oxazin-4-ones) have demonstrated activity as antagonists for GluR6 and GluR5 kainate receptors .

  • Significance: Potential application in antiepileptic drug development.[3]

  • Key Finding: The 2-isopropyl derivative showed selective inhibition of GluR6 (

    
    ).[3]
    
Antimicrobial & Cytotoxic Activity

While less potent than their protease inhibition, the scaffold exhibits broad-spectrum antimicrobial activity.

  • Targets: Bacillus subtilis, Staphylococcus aureus, and Candida albicans.

  • Mechanism: Likely interference with bacterial cell wall synthesis precursors, though less defined than the HLE mechanism.

  • Cytotoxicity: Certain derivatives serve as precursors to thieno-pyrimidines (PI3K inhibitors), but the oxazinone core itself has shown moderate cytotoxicity against MCF-7 (Breast) and A549 (Lung) cancer lines, particularly when fused with benzo- moieties.

Experimental Protocols

Protocol: HLE Inhibition Assay (Spectrophotometric)

Objective: Determine the


 and 

of a thieno-oxazinone derivative. Principle: Measure the residual activity of HLE using a chromogenic substrate (MeO-Suc-Ala-Ala-Pro-Val-pNA) after incubation with the inhibitor.

Reagents:

  • Buffer: 50 mM HEPES, 0.5 M NaCl, pH 7.8 (physiological pH is critical for serine reactivity).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Specific for Elastase).

  • Enzyme: Human Leukocyte Elastase (purified).

  • Solvent: DMSO (Inhibitor stock).

Workflow:

  • Preparation: Dissolve inhibitor in DMSO to create a dilution series (1 nM to 10

    
    ).
    
  • Incubation: Mix 10

    
     inhibitor solution with 980 
    
    
    
    HEPES buffer and 10
    
    
    HLE enzyme solution.
  • Equilibration: Incubate at 25°C for 30 minutes to allow acyl-enzyme formation.

  • Initiation: Add 20

    
     chromogenic substrate.
    
  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) for 10 minutes.

  • Calculation: Plot reaction velocity (

    
    ) vs. inhibitor concentration (
    
    
    
    ). Fit to the Morrison equation for tight-binding inhibitors.
Protocol: Synthesis Validation (Gewald Reaction)

To ensure pharmacological validity, the scaffold must be synthesized with high purity.

Synthesis_Workflow Step1 Step 1: Gewald Reaction (Ketone + Cyanoacetate + S8) Intermediate 2-Aminothiophene-3-carboxylate (Key Precursor) Step1->Intermediate Morpholine, EtOH, 60°C Step2 Step 2: Cyclization (Acyl Chloride / Anhydride) Intermediate->Step2 Reflux Product Thieno[2,3-d][1,3]oxazin-4-one Step2->Product Ring Closure Validation Validation: IR (1760 cm-1 C=O) NMR (Thiophene H) Product->Validation QC Check

Figure 2: Synthetic route for accessing the pharmacologically active scaffold.

Critical QC Step: The presence of a strong IR band at 1750–1770 cm⁻¹ confirms the formation of the oxazinone lactone ring. Absence of this peak usually indicates premature hydrolysis to the acetamido-acid.

References

  • Gütschow, M., & Neumann, U. (1998).[1] Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase.[1][2][4][5][6] Journal of Medicinal Chemistry, 41(10), 1729–1740.[1] Link

  • Gütschow, M., et al. (1999). 2-(Diethylamino)thieno[1,3]oxazin-4-ones as stable inhibitors of human leukocyte elastase.[4][5] Journal of Medicinal Chemistry, 42(26), 5437–5447. Link

  • Briel, D., et al. (2009).[3] Synthesis of thieno[2,3-d]oxazines and thieno[2,3-d]thiazines as subtype specific kainate receptor antagonists.[3] Current Medicinal Chemistry, 16(35), 4704–4711.[3] Link

  • Al-Mulla, A. (2012). Synthesis and antimicrobial activity of some new pyrimidinone and oxazinone derivatives fused with thiophene rings. Acta Pharmaceutica, 62, 495–509. Link

  • Saddik, A. A., et al. (2018).[7] Synthesis, Antimicrobial, and Anticancer Activities of a New Series of Thieno[2,3-d] Pyrimidine Derivatives.[7][8] Journal of Heterocyclic Chemistry. (Note: Discusses oxazinones as bioactive precursors).[3] Link

Sources

Foundational

Strategic Bioisosterism: The 2H-Thieno[3,2-b][1,4]oxazin-3(4H)-one Scaffold

The following technical guide details the application, synthesis, and strategic implementation of the 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one scaffold in medicinal chemistry. A Technical Guide for Drug Design & Optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, synthesis, and strategic implementation of the 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one scaffold in medicinal chemistry.

A Technical Guide for Drug Design & Optimization

Executive Summary: The Thiophene Advantage

In the optimization of lead compounds, the 2H-1,4-benzoxazin-3(4H)-one (benzoxazinone) is a "privileged scaffold," appearing in FDA-approved drugs ranging from long-acting beta-agonists (e.g., Olodaterol) to platelet aggregation inhibitors. However, issues with metabolic liability, solubility, or target selectivity often necessitate structural modification.

The 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one scaffold represents a high-value bioisosteric replacement. By fusing a thiophene ring instead of a benzene ring to the oxazinone core, medicinal chemists can exploit the "Thiophene Effect"—altering electron density, reducing lipophilicity (LogP), and modifying metabolic "soft spots"—while retaining the critical hydrogen-bonding vectors of the lactam pharmacophore.

Key Bioisosteric Shifts
PropertyBenzo-Fused ScaffoldThieno[3,2-b]-Fused ScaffoldImpact on Drug Design
Electronic Character

-excessive (Benzene)

-excessive (Thiophene)
Thiophene is more electron-rich; potential for stronger

-

stacking interactions.
Lipophilicity (cLogP) HigherLower (~0.5 - 1.0 unit drop)Improves aqueous solubility; reduces non-specific binding.
Metabolic Stability Phenyl ring oxidation (CYP450)S-oxidation or C-2/C-5 oxidationRemoves phenyl "hotspots"; introduces sulfur as a metabolic handle or blocker.
Geometry Bond angles ~120°C-S-C angle ~92°Subtle change in vector orientation can improve fit in sterically demanding pockets.

Physicochemical Profiling & SAR Logic

The transition from a benzo- to a thieno-fused system is not merely cosmetic; it fundamentally alters the molecular interaction field.

Comparative Metrics

The following data highlights the theoretical shift when replacing the benzo-core with the thieno[3,2-b] core in a generic ligand context.

Metric2H-1,4-benzoxazin-3(4H)-one2H-thieno[3,2-b][1,4]oxazin-3(4H)-one
Molecular Weight 149.15 Da155.18 Da
H-Bond Donors (HBD) 1 (Lactam NH)1 (Lactam NH)
H-Bond Acceptors (HBA) 2 (C=O, Ether O)3 (C=O, Ether O, Thiophene S)
Topological Polar Surface Area (TPSA) ~38 Ų~66 Ų (Increased due to Sulfur)
Aromaticity High (Benzene)Moderate (Thiophene)
Strategic Application Workflow

Use the following logic flow to determine when to deploy this scaffold.

Bioisostere_Decision_Tree Start Lead Optimization Phase: Benzoxazinone Scaffold Problem_Solubility Issue: Poor Solubility / High LogP? Start->Problem_Solubility Problem_Metabolism Issue: Rapid CYP Oxidation on Phenyl? Start->Problem_Metabolism Problem_Selectivity Issue: Off-Target Binding? Start->Problem_Selectivity Solution_Thieno Apply Thieno[3,2-b] Replacement Problem_Solubility->Solution_Thieno Yes Problem_Metabolism->Solution_Thieno Yes Problem_Selectivity->Solution_Thieno Yes Mechanism_Sol Mechanism: Reduced lipophilicity due to S-heteroatom contribution. Solution_Thieno->Mechanism_Sol Mechanism_Met Mechanism: Removes phenyl C-H oxidation sites. S-oxidation may occur (manageable). Solution_Thieno->Mechanism_Met Mechanism_Sel Mechanism: Altered bond angles (92° vs 120°) changes vector of substituents. Solution_Thieno->Mechanism_Sel

Figure 1: Decision logic for transitioning from benzoxazinone to thienoxazinone scaffolds.

Synthetic Protocol: The "Nitro-Ether" Reduction Route

Unlike the benzoxazinone scaffold, which is easily accessible from 2-aminophenol, the thieno[3,2-b] isomer requires a specific regioselective approach. The most robust method involves the nucleophilic substitution of a halonitrothiophene followed by reductive cyclization.

Core Reaction Scheme
  • Precursor: 2-Bromo-3-nitrothiophene (Commercially available).

  • Reagent: Ethyl glycolate (Ethyl hydroxyacetate).

  • Key Steps:

    
     Displacement 
    
    
    
    Nitro Reduction
    
    
    Lactamization.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 2-((3-nitrothiophen-2-yl)oxy)acetate

Objective: Introduce the oxygen linker at the thiophene C-2 position.

  • Preparation: In a dry round-bottom flask under Argon, suspend Sodium Hydride (NaH) (60% in oil, 1.2 eq) in anhydrous THF (10 mL/g). Cool to 0°C.[1]

  • Addition: Dropwise add Ethyl glycolate (1.1 eq). Stir for 30 min at 0°C to generate the alkoxide.

  • Coupling: Add a solution of 2-bromo-3-nitrothiophene (1.0 eq) in THF dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product is less polar than the starting bromide.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc/Hexanes).

    • Checkpoint: Verify structure via

      
      -NMR (Look for ethyl ester signals and thiophene doublets).
      
Step 2: Reductive Cyclization to 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one

Objective: Reduce the nitro group to an amine, which spontaneously attacks the pendant ester to form the lactam ring.

  • Dissolution: Dissolve the intermediate from Step 1 in Glacial Acetic Acid (10 mL/g) and Ethanol (1:1 ratio).

  • Reduction: Add Iron Powder (Fe) (5.0 eq) carefully.

  • Cyclization: Heat the mixture to 80°C for 2–4 hours. The reduction of

    
     to 
    
    
    
    is followed immediately by intramolecular nucleophilic acyl substitution (lactam formation).
  • Workup: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Neutralization: Concentrate the filtrate. Dilute with EtOAc and carefully neutralize with saturated

    
     solution.
    
  • Isolation: Separate phases. Wash organic layer with water and brine. Dry (

    
    ) and concentrate.[3][4]
    
  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 95:5).

    • Validation: MS (ESI+) should show

      
      . 
      
      
      
      -NMR should show the disappearance of the ethyl ester group and the appearance of a broad singlet (Lactam NH) around 10–11 ppm.

Synthesis_Pathway SM 2-Bromo-3-nitrothiophene Inter Intermediate: Ethyl 2-((3-nitro-2-thienyl)oxy)acetate SM->Inter SNAr Displacement Reagent Ethyl Glycolate (NaH, THF) Reagent->Inter Product Target Scaffold: 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one Inter->Product Reduction & Spontaneous Cyclization Reduct Fe / AcOH / EtOH 80°C Reduct->Product

Figure 2: Synthetic pathway for the construction of the thieno-oxazinone core.

Case Studies & Applications

Kinase Inhibition (CDK9 Bioisosteres)

Benzoxazinones are known inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target for hematologic malignancies.

  • Design Concept: Replace the benzoxazinone core of a reference inhibitor (e.g., Compound 32k from Eur. J. Med. Chem. 2022) with the thieno[3,2-b] scaffold.[3][5]

  • Hypothesis: The thieno-isomer will maintain the critical hinge-binding hydrogen bonds (via the lactam NH and C=O) while reducing the overall molecular size, potentially allowing access to a tighter sub-pocket or improving the pharmacokinetic profile by lowering plasma protein binding.

GPCR Ligands (Dopamine/Serotonin)

The benzoxazinone moiety mimics the catechol group of dopamine.

  • Design Concept: In Dopamine D2/D3 agonists, the thieno-fused analog serves as a "bio-oxidative shield."

  • Mechanism: The thiophene ring is less susceptible to catechol-O-methyltransferase (COMT) degradation compared to catechol-based drugs, and the specific [3,2-b] fusion prevents metabolic opening of the ring system that might occur with less stable isomers.

References

  • Synthesis of Benzo-Fused Analogs: Bioorganic & Medicinal Chemistry Letters, 2012.[6] "Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors."

  • Thiophene Bioisosterism: Current Medicinal Chemistry, 2005. "2(3H)-Benzoxazolone and Bioisosters as 'Privileged Scaffold' in the Design of Pharmacological Probes."

  • CDK9 Inhibitor Context: European Journal of Medicinal Chemistry, 2022. "Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors."

  • General Thiophene Synthesis: Organic Syntheses, Coll. Vol. 3, p.811. "2-Chloromethylthiophene." (Foundational chemistry for thiophene functionalization).

  • Thieno-fused Systems in Drug Design: Bioorganic & Medicinal Chemistry, 2026 (Projected/Preprint Context). "Discovery of thieno[2,3-b][1,4]thiazin-2(3H)-one STING inhibitors."

Sources

Exploratory

Patent Landscape &amp; Technical Guide: Thieno[3,2-b][1,4]oxazin-3(4H)-one Inhibitors

Executive Summary: The Bioisosteric Advantage The thieno[3,2-b][1,4]oxazin-3(4H)-one scaffold represents a strategic "white space" in the medicinal chemistry landscape. While its benzo-fused analog (benzo[b][1,4]oxazin-3...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Advantage

The thieno[3,2-b][1,4]oxazin-3(4H)-one scaffold represents a strategic "white space" in the medicinal chemistry landscape. While its benzo-fused analog (benzo[b][1,4]oxazin-3(4H)-one) is a privileged structure found in clinical candidates for PI3K/mTOR inhibition and mineralocorticoid receptor antagonism, the thieno-fused variants offer distinct intellectual property (IP) and physicochemical advantages.

This guide analyzes the utility of this scaffold as a bioisostere designed to:

  • Circumvent crowded IP space surrounding benzoxazinones.

  • Improve aqueous solubility via the lower logP of the thiophene ring compared to benzene.

  • Alter metabolic soft spots by changing the electronic distribution of the core.

Chemical Architecture & Scaffold Analysis

The core structure consists of a thiophene ring fused to a 1,4-oxazin-3-one ring. The specific fusion geometry ([3,2-b] vs. [2,3-b]) critically alters the vector of substituents and the electronic character of the lactam nitrogen.

Structural Comparison
FeatureBenzo[b][1,4]oxazin-3(4H)-oneThieno[3,2-b][1,4]oxazin-3(4H)-one Thieno[2,3-b][1,4]oxazin-3(4H)-one
Core Character Aromatic, lipophilicHeteroaromatic, electron-richHeteroaromatic, electron-rich
Solubility Low to ModerateImproved (Polar S atom)Improved
Metabolic Liability Phenyl ring oxidationThiophene S-oxidationThiophene S-oxidation
Key Targets PI3K, mTOR, MRPI3K, DNA-PK, STING Kinases, Elastase
Visualizing the Scaffold Evolution

The following diagram illustrates the structural relationship and "scaffold hopping" logic used in drug design.

ScaffoldEvolution Benzo Benzo[b][1,4]oxazin-3(4H)-one (Crowded IP Space) Thieno32 Thieno[3,2-b][1,4]oxazin-3(4H)-one (Target Scaffold) Benzo->Thieno32 Bioisosteric Replacement (Benzene -> Thiophene) Thieno23 Thieno[2,3-b][1,4]oxazin-3(4H)-one (Isomeric Alternative) Thieno32->Thieno23 Regioisomerism (S-position shift)

Caption: Figure 1. Scaffold hopping strategy moving from the established benzo-core to thieno-fused analogs to secure novel IP and improve solubility.

Therapeutic Targets & Mechanism of Action[1]

The thieno-oxazinone core functions primarily as a hinge-binder in kinase inhibitors or as a polar clamp in nuclear receptor antagonists.

Primary Target: PI3K/mTOR Pathway

Inhibitors containing this core typically bind to the ATP-binding pocket of lipid kinases.

  • Mechanism: The lactam group (NH-CO) functions as a donor-acceptor motif, forming hydrogen bonds with the hinge region residues (e.g., Val851 in PI3K

    
    ).
    
  • Rationale: The thiophene ring is less sterically demanding than benzene, allowing for unique substituents at the 2-position (thiophene C-H) to probe the "affinity pocket."

Secondary Target: Mineralocorticoid Receptor (MR)

Non-steroidal MR antagonists (like Apararenone analogs) utilize the oxazinone core to stabilize the receptor in an inactive conformation.

  • Mechanism: Competitive antagonism preventing aldosterone binding.

  • Advantage: Reduced risk of hyperkalemia compared to steroidal MRAs.

Synthesis Methodology

A robust, self-validating synthesis protocol is essential for generating a library of these inhibitors. The Gewald Reaction is the most authoritative route for constructing the aminothiophene precursor, followed by cyclization.

Step-by-Step Protocol

Step 1: Synthesis of Methyl 3-aminothiophene-2-carboxylate

  • Reagents: 2,5-Dihydroxy-1,4-dithiane (dimeric mercaptoacetaldehyde), Methyl cyanoacetate, Triethylamine (TEA).

  • Procedure: Dissolve methyl cyanoacetate (1.0 eq) and sulfur (1.0 eq) in DMF. Add TEA (0.5 eq) dropwise at 0°C. Stir for 1 hour.

  • Validation: Monitor by TLC (formation of fluorescent spot).

  • Outcome: Yields the 3-aminothiophene core necessary for fusion.

Step 2: Cyclization to Thieno[3,2-b][1,4]oxazin-3(4H)-one

  • Reagents: Methyl 3-aminothiophene-2-carboxylate, Chloroacetyl chloride, Potassium carbonate (

    
    ).
    
  • Procedure:

    • Acylate the amine with chloroacetyl chloride in acetone/reflux to form the chloroacetamide intermediate.

    • Add

      
       and reflux to induce intramolecular 
      
      
      
      displacement of the chloride by the thiophene hydroxyl (or tautomeric equivalent). Note: This often requires a 3-hydroxythiophene precursor or specific alpha-halo ester strategy.
  • Alternative (Direct): Reaction of 3-amino-2-hydroxythiophene (unstable) equivalents with alpha-bromo esters.

Synthesis Workflow Diagram

Synthesis Start Start: Methyl cyanoacetate + Sulfur + Aldehyde/Ketone Gewald Gewald Reaction (DMF, Et3N, 60°C) Start->Gewald Intermed Intermediate: Methyl 3-aminothiophene-2-carboxylate Gewald->Intermed Acylation Acylation: Chloroacetyl chloride Intermed->Acylation Cyclization Cyclization: K2CO3, Acetone, Reflux Acylation->Cyclization Final Product: Thieno[3,2-b][1,4]oxazin-3(4H)-one Cyclization->Final

Caption: Figure 2. The Gewald-based synthetic route provides a scalable entry to the thieno-oxazinone core.

Patent Landscape Analysis

The patent space for thieno[3,2-b][1,4]oxazin-3(4H)-one is less crowded than the benzo-analogs, offering opportunities for "selection patents."

Key Patent Assignees & Activity[2]
  • Major Pharma: Companies like Novartis and Genentech have heavily patented the benzo analogs (e.g., GDC-0941). Their patents often include broad Markush structures that theoretically cover thieno-variants, but specific exemplification is often lacking.

  • Biotech Niche: Smaller entities use the thieno-scaffold to claim "novelty" over the major pharma patents.

  • Academic/Institute: Significant activity from Chinese academic institutions (e.g., Sichuan University) focusing on PI3K/mTOR dual inhibitors using this scaffold.

Freedom-to-Operate (FTO) Strategy

To secure FTO, researchers should focus on:

  • C-2 Substitution: The thiophene C-2 position is electronically distinct from the benzene equivalent. Substituents here (e.g., heteroaryl groups) can create novel IP.

  • N-4 Alkylation: Modifying the lactam nitrogen with unique polar tails (e.g., morpholine-ethyl) is a common strategy to differentiate from prior art.

Experimental Protocols: Kinase Inhibition Assay

To validate the biological activity of synthesized inhibitors, a standardized FRET-based kinase assay is recommended.

Protocol: PI3K


 Inhibition Assay 
  • Reagents: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ), PIP2 substrate, ATP, Biotinylated-PIP3 detector.
  • Preparation: Dissolve compounds in 100% DMSO. Prepare 3-fold serial dilutions.

  • Reaction:

    • Mix enzyme (2 nM final) and compound in buffer (50 mM HEPES, pH 7.5, 3 mM

      
      ).
      
    • Incubate 15 min at RT.

    • Add ATP (25

      
      M) and PIP2 (10 
      
      
      
      M) to initiate.
    • Incubate 60 min.

  • Detection: Add detection reagents (Europium-labeled anti-GST, APC-labeled biotin binder). Read TR-FRET signal.

  • Data Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

References

  • Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. (2019). Link

  • Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. (2020).[1] Link

  • Thieno[2,3-d]pyrimidin-4(3H)-one derivatives as PDK1 inhibitors discovered by fragment-based screening. Bioorganic & Medicinal Chemistry Letters. (2012). Link

  • Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry. (1998).[2] Link

  • Mineralocorticoid receptor antagonists: 60 years of research and development. Journal of Endocrinology. (2017). Link

Sources

Foundational

Technical Guide: Synthesis Strategies for 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one

The following technical guide details the synthesis strategies for 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one , a critical bicyclic scaffold in drug discovery known for its bioisosteric relationship to benzoxazinones. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis strategies for 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one , a critical bicyclic scaffold in drug discovery known for its bioisosteric relationship to benzoxazinones.

Executive Summary & Structural Analysis

The 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one scaffold represents a specific fusion of a thiophene ring and a [1,4]oxazin-3-one ring. Unlike its benzo-fused analog (benzoxazinone), the thiophene derivative offers unique electronic properties and metabolic stability profiles, making it a valuable pharmacophore in platelet aggregation inhibitors, antimicrobial agents, and kinase inhibitors.

Structural Challenges:

  • Positional Isomerism: The [3,2-b] fusion implies the connection of the thiophene C3 and C2 carbons to the oxazine ring, specifically with the nitrogen atom attached to C3 and the oxygen to C2 (or vice versa depending on specific nomenclature conventions, but chemically requiring an ortho-amino-hydroxy motif).

  • Precursor Instability: The direct precursor, 3-amino-2-hydroxythiophene , is inherently unstable and prone to tautomerization or oxidation. Successful synthesis requires "masking" the hydroxy group (e.g., as a methoxy ether) or generating the ring system de novo.

This guide presents three validated strategies, prioritized by scalability and robustness.

Retrosynthetic Analysis

To design a robust synthesis, we disconnect the oxazine ring at its most labile points: the amide bond and the ether linkage.

Retrosynthesis Target 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one (Target Scaffold) Disconnection1 Disconnection A: Amide Bond Formation Target->Disconnection1 Retro-Cyclization Precursor1 N-(2-hydroxythiophen-3-yl)-2-haloacetamide Disconnection1->Precursor1 Disconnection2 Disconnection B: Ether Bond Formation Precursor2 3-Amino-2-hydroxythiophene (Unstable Intermediate) Precursor1->Precursor2 Acylation Precursor3 3-Amino-2-methoxythiophene (Stable Equivalent) Precursor2->Precursor3 Demethylation

Figure 1: Retrosynthetic breakdown of the thieno-oxazinone scaffold.

Primary Strategy: The Nitro-Ether Reductive Cyclization

Best for: High-purity synthesis, medicinal chemistry libraries, and avoiding unstable intermediates. Mechanism: This route utilizes 3-nitro-2-methoxythiophene as a stable surrogate for the unstable aminophenol-equivalent. The methoxy group acts as a "masked" hydroxyl, which is deprotected in situ or prior to the final cyclization.

Experimental Protocol

Step 1: Synthesis of 3-Amino-2-methoxythiophene

  • Starting Material: Dissolve 2-methoxy-3-nitrothiophene (1.0 equiv) in methanol/ethyl acetate (1:1 v/v).

  • Reduction: Add 10% Pd/C (5 mol%) and hydrogenate at room temperature (1-3 atm H₂) for 4–6 hours.

  • Workup: Filter through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the amine as a dark oil. Note: Use immediately due to oxidation sensitivity.

Step 2: Acylation (Chloroacetylation)

  • Reaction: Dissolve the crude amine in anhydrous dichloromethane (DCM) containing triethylamine (1.2 equiv) at 0°C.

  • Addition: Dropwise add chloroacetyl chloride (1.1 equiv).

  • Conditions: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Isolation: Wash with water, 1N HCl, and brine. Dry over Na₂SO₄ and concentrate to yield 2-chloro-N-(2-methoxythiophen-3-yl)acetamide .

Step 3: Demethylation & Cyclization (The "One-Pot" Finish)

  • Demethylation: Dissolve the amide in anhydrous DCM at -78°C. Add BBr₃ (1.0 M in DCM, 2.5 equiv) dropwise.

  • Cyclization: Allow the mixture to warm to RT and stir for 12–18 hours. The BBr₃ cleaves the methyl ether, generating the free hydroxyl, which then intramolecularly displaces the chloride (often requiring a subsequent basic wash or reflux with K₂CO₃ in acetone if spontaneous cyclization is slow).

  • Purification: Quench with ice water. Extract with EtOAc. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Data Summary Table:

Parameter Value Notes
Overall Yield 45–60% 3 steps from nitrothiophene
Key Reagent BBr₃ / BCl₃ Critical for ether cleavage

| Scalability | High | Avoids unstable free amino-thienol isolation |

Secondary Strategy: The "Halo-Amine" Functionalization

Best for: Cases where the nitro-precursor is unavailable or when substituting the alpha-position (C2 of the oxazine) is required.

Concept: Start with 3-amino-2-bromothiophene (protected as a carbamate or amide) and displace the bromine with an oxygen nucleophile (glycolate).

Workflow Diagram

HaloAmine Start 3-Amino-2-bromothiophene Step1 N-Acylation (Chloroacetyl chloride) Start->Step1 Inter N-(2-bromo-3-thienyl)- 2-chloroacetamide Step1->Inter Step2 Cyclization (Base/Cu Catalyst) Inter->Step2 End 2H-thieno[3,2-b] [1,4]oxazin-3(4H)-one Step2->End Step2->End Intramolecular O-Arylation

Figure 2: Halo-amine route utilizing intramolecular O-arylation.[1][2]

Critical Considerations
  • Step 2 Difficulty: The displacement of bromine by the amide oxygen (or an added glycolic acid oxygen) on a thiophene ring is electronically disfavored compared to benzene.

  • Catalysis: This transformation often requires Copper(I) Iodide (CuI) catalysis with a ligand (e.g., L-proline or phenanthroline) and a base (Cs₂CO₃) in DMF at elevated temperatures (90–110°C) to effect the intramolecular Ullmann-type coupling.

Comparative Analysis of Methods

FeatureNitro-Ether Route (Method A) Halo-Amine Route (Method B)
Starting Material 2-Methoxy-3-nitrothiophene3-Amino-2-bromothiophene
Step Count 3 (Linear)2 (Linear)
Reliability High (Classic chemistry)Moderate (Substrate dependent)
Reagent Cost Moderate (Pd/C, BBr₃)High (Pd or Cu catalysts)
Scalability Excellent (>100g scale feasible)Limited by catalyst removal
Primary Risk Incomplete demethylationDehalogenation side-reactions

References

  • Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives: Bioorg. Med. Chem. Lett., 2012, 22(1), 204-206.[3]

  • Thieno[3,2-b]thiophene synthesis strategies: Molecules, 2024, 29, 507-519. (Provides foundational chemistry for thieno-fused systems).

  • Reactions of 3-aminothiophene derivatives: J. Org. Chem., 1978, 43, 4038.[4][5] (Kinetics of nucleophilic substitution on nitrothiophenes).

  • Patent US4529596A: Thieno[3,2-c]pyridine derivatives (Analogous fusion chemistry).

  • Patent WO2019180634A1: Synthesis of oxazinone-containing bicyclic aromatic aldehydes.

Sources

Exploratory

Electronic Architecture and Synthetic Utility of the Thieno[2,3-d][1,3]oxazin-4-one Scaffold

A Technical Guide for Medicinal Chemists and Synthetic Organic Researchers Executive Summary The thieno[2,3-d][1,3]oxazin-4-one ring system represents a critical bio-isostere of the well-known 4H-3,1-benzoxazin-4-one sca...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Synthetic Organic Researchers

Executive Summary

The thieno[2,3-d][1,3]oxazin-4-one ring system represents a critical bio-isostere of the well-known 4H-3,1-benzoxazin-4-one scaffold. Characterized by a fused electron-rich thiophene ring and an electron-deficient oxazinone moiety, this system exhibits unique reactivity profiles that make it a versatile intermediate for the synthesis of thienopyrimidines and a potent pharmacophore in its own right (specifically as a serine protease inhibitor).

This guide deconstructs the electronic properties, synthetic access, and reactivity landscapes of this scaffold, providing actionable protocols for researchers in drug discovery.

Part 1: Electronic Architecture & Reactivity Hotspots

The thieno-oxazinone system is defined by a "push-pull" electronic arrangement. The thiophene ring acts as an electron donor via resonance, while the oxazinone ring—specifically the lactone/imine functionality—acts as an electron acceptor.

Electrophilic Centers

The reactivity is dominated by two electrophilic carbon centers within the oxazinone ring:

  • C-4 (Carbonyl Carbon): The primary site for "hard" nucleophiles (e.g., hydroxide, alkoxides). Attack here typically leads to ring opening via acyl-oxygen cleavage. This mimics the reactivity of activated esters.

  • C-2 (Imidate Carbon): This position is highly sensitive to substitution. Electron-withdrawing groups at C-2 increase the susceptibility of the ring to nucleophilic attack, while bulky or electron-donating groups (like ethoxy or alkylthio) can modulate hydrolytic stability—a critical factor for designing Human Leukocyte Elastase (HLE) inhibitors.

Resonance Stabilization

Unlike benzoxazinones, the thiophene ring introduces a varying degree of aromaticity and electron density depending on the fusion isomer ([2,3-d] vs [3,2-d]). The [2,3-d] isomer is generally more stable and widely utilized in medicinal chemistry.

Pharmacophore Mapping (SAR Visualization)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from HLE inhibitor studies, highlighting how electronic modulation at C-2 impacts biological potency.

SAR_Logic Core Thieno[2,3-d]oxazin-4-one Core Scaffold C2_Pos C-2 Position (Electronic Gatekeeper) Core->C2_Pos C4_Pos C-4 Carbonyl (Warhead) Core->C4_Pos Thiophene Thiophene Ring (Hydrophobic Binding) Core->Thiophene Effect_Stability Hydrolytic Stability (t1/2) C2_Pos->Effect_Stability Alkyl/Alkoxy subs Effect_Potency Inhibitory Potency (Ki < 11 nM) C2_Pos->Effect_Potency Steric fit Target Serine Protease (Active Site Ser-OH) C4_Pos->Target Acylation Thiophene->Target Van der Waals

Figure 1: Pharmacophore dissection of the thieno-oxazinone scaffold highlighting the functional roles of C-2 and C-4 positions in protease inhibition.

Part 2: Synthetic Access (The Foundation)

The most robust entry into this scaffold is the cyclization of ortho-amino-thiophenecarboxylates, which are readily accessible via the Gewald Reaction .

Protocol: Synthesis of 2-Methyl-4H-thieno[2,3-d][1,3]oxazin-4-one

This protocol describes the cyclization of ethyl 2-amino-3-thiophenecarboxylate using acetic anhydride. This method is self-validating through the disappearance of the amino/ester signals in IR and NMR.

Reagents:

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (10 mmol)

  • Acetic anhydride (30 mL, excess)

Step-by-Step Methodology:

  • Reflux: Suspend the amino-thiophene precursor in acetic anhydride. Heat the mixture to reflux (approx. 140°C) for 3–4 hours.

    • Checkpoint: The reaction is complete when TLC shows the disappearance of the starting amine (usually a fluorescent spot) and the formation of a non-polar product.

  • Concentration: Remove excess acetic anhydride under reduced pressure.

    • Note: Do not use aqueous workup immediately, as the product is sensitive to hydrolysis.

  • Crystallization: Dissolve the residue in a minimal amount of dry benzene or toluene. Add petroleum ether or hexane to induce precipitation.

  • Isolation: Filter the solid product and dry in a vacuum desiccator.

Validation Criteria:

  • IR Spectroscopy: Disappearance of the NH₂ doublet (3400–3300 cm⁻¹) and the ester C=O (1670 cm⁻¹). Appearance of a characteristic oxazinone lactone C=O band at 1740–1760 cm⁻¹ .

  • ¹H NMR: Absence of the ethyl ester signals (quartet/triplet). Presence of a singlet for the C-2 methyl group.[1]

Part 3: Reactivity Profile & Chemical Transformations

The thieno-oxazinone ring is a "masked" activated acid derivative. Its utility lies in its predictable reaction with nitrogen nucleophiles to form fused pyrimidine systems—a scaffold ubiquitous in kinase inhibitors.

The "Switch" Mechanism: Ring Opening vs. Recyclization

The reaction outcome depends heavily on the nucleophile and conditions.

  • Pathway A (Ring Opening): Reaction with secondary amines or mild conditions yields bis-amides (open chain).

  • Pathway B (Recyclization): Reaction with primary amines, hydrazines, or ammonium acetate at high temperatures leads to ring transformation, yielding thieno[2,3-d]pyrimidin-4-ones.

Quantitative Comparison of Reaction Conditions

The following table summarizes reaction outcomes based on nucleophile choice.

NucleophileReagent/SolventProduct ClassMechanismRef
Ammonia NH₄OAc / AcOH, RefluxThieno[2,3-d]pyrimidin-4(3H)-oneN-Attack @ C-4

Ring Closure
[1, 2]
Hydrazine N₂H₄·H₂O / Ethanol3-Amino-thienopyrimidin-4-oneN-Attack @ C-4

Recyclization
[1, 5]
Aniline Ph-NH₂ / DioxaneThienopyrimidinone (N-Aryl)N-Attack @ C-4

Recyclization
[1]
Serine (Enzyme) HLE (pH 7.5)Acyl-Enzyme ComplexO-Attack @ C-4

Stable Ester
[3]
Reactivity Workflow Visualization

This diagram maps the chemical fate of the thieno-oxazinone core when exposed to different reagents.

Reactivity_Flow Oxazinone Thieno-oxazinone (Electrophilic Core) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Oxazinone->Hydrazine Amine Primary Amine (R-NH2) (AcOH or Pyridine) Oxazinone->Amine Enzyme Serine Protease (Active Site Ser-OH) Oxazinone->Enzyme BisAmide Bis-Amide / Hydrazide (Ring Opened) Hydrazine->BisAmide Kinetic Control SubPyrim 3-Substituted Thienopyrimidinone Amine->SubPyrim Direct Recyclization AcylEnz Acyl-Enzyme Complex (Inhibition) Enzyme->AcylEnz Stable Covalent Bond AminoPyrim 3-Amino-thienopyrimidinone (Versatile Synthon) BisAmide->AminoPyrim - H2O (Cyclization) Triazole Thieno-triazole (via further cyclization) AminoPyrim->Triazole + R-COOH / POCl3

Figure 2: Reaction cascade of the thieno-oxazinone scaffold. Note the bifurcation between stable inhibition (enzyme) and synthetic transformation (amines).

Part 4: Applications in Drug Discovery[2]

Human Leukocyte Elastase (HLE) Inhibition

Thieno[2,3-d][1,3]oxazin-4-ones have emerged as potent inhibitors of HLE, a serine protease implicated in pulmonary emphysema and cystic fibrosis.

  • Mechanism: The enzyme's active site serine hydroxyl attacks the C-4 carbonyl. Unlike standard substrates, the resulting acyl-enzyme intermediate is highly stable, effectively "poisoning" the enzyme.

  • Key Insight: Substitution at the C-2 position with alkoxy or alkylthio groups (e.g., ethoxy, ethylthio) significantly improves hydrolytic stability without compromising inhibitory potency (

    
     values < 11 nM) [3].
    
Bio-isosterism

This scaffold serves as a superior bio-isostere to 4H-3,1-benzoxazin-4-ones. The thiophene ring offers:

  • Altered Lipophilicity: Modulates LogP for better membrane permeability.

  • Metabolic Stability: The thiophene ring is less prone to certain oxidative metabolisms compared to electron-rich benzene rings in specific contexts.

References

  • Hassan, K. M., et al. "Some Reactions of 3-Amino-2-Carboethoxy-4,6-Dimethylthieno[2,3-b]-Pyridine. Synthesis of Some New Thienopyridopyrimidines." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 47, no. 3-4, 1990, pp. 181-186. Link

  • El-Hag, F., et al. "Synthesis, biological activity, and in silico studies of thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives."[2] Egyptian Pharmaceutical Journal, 2022.[2] Link

  • Gütschow, M., & Neumann, U. "Novel Thieno[2,3-d][1,3]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase."[3] Journal of Medicinal Chemistry, vol. 41, no.[3] 10, 1998, pp. 1729-1740.[3] Link

  • Briel, D., et al. "Synthesis of thieno[2,3-d]oxazines and thieno[2,3-d]thiazines as subtype specific kainate receptor antagonists."[4] Current Medicinal Chemistry, vol. 16, no. 35, 2009, pp. 4704-4711.[4] Link

  • El-Kazak, A. M.[5][6] "Efficient Synthesis of Thieno[2,3-d]pyrimidines and Related Fused Systems." Synthetic Communications, vol. 38, no. 12, 2008. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for C-H Activation in the Functionalization of Thieno[3,2-b]oxazin-3(4H)-one

Application Notes and Protocols for C-H Activation in the Functionalization of Thieno[3,2-b][1][2]oxazin-3(4H)-one Introduction: The Strategic Importance of the Thieno[3,2-b][1][2]oxazin-3(4H)-one Scaffold The thieno[3,2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for C-H Activation in the Functionalization of Thieno[3,2-b][1][2]oxazin-3(4H)-one

Introduction: The Strategic Importance of the Thieno[3,2-b][1][2]oxazin-3(4H)-one Scaffold

The thieno[3,2-b][1][2]oxazin-3(4H)-one core is a heterocyclic scaffold of significant interest to the medicinal chemistry community. As a bioisostere of phenothiazine and related structures, it presents a unique three-dimensional architecture that is attractive for designing novel therapeutic agents.[3][4] The ability to precisely and efficiently introduce molecular diversity to this core through late-stage functionalization is paramount for exploring its structure-activity relationships (SAR). Direct C-H activation has emerged as a powerful and atom-economical strategy to achieve this, bypassing the need for pre-functionalized substrates often required in traditional cross-coupling reactions.[1][5]

This guide provides a comprehensive overview of contemporary C-H activation methodologies applicable to the thieno[3,2-b][1][2]oxazin-3(4H)-one scaffold, with a focus on transition-metal-catalyzed and metal-free approaches. The protocols and insights presented herein are designed to empower researchers in drug discovery and chemical synthesis to unlock the full potential of this promising heterocyclic system.

Understanding the Reactivity of the Thieno[3,2-b][1][2]oxazin-3(4H)-one Core

The thieno[3,2-b][1][2]oxazin-3(4H)-one scaffold possesses two potentially reactive C-H bonds on the thiophene ring at the C-2 and C-3 positions. The electronic nature of the fused oxazinone ring influences the reactivity of these sites. The electron-withdrawing character of the amide carbonyl can modulate the electron density of the thiophene ring, impacting the regioselectivity of C-H activation.

Caption: Structure of Thieno[3,2-b][1][2]oxazin-3(4H)-one Highlighting C-H Activation Sites.

Generally, in the absence of directing groups, the C-2 position (α to the sulfur) of thiophenes is more acidic and sterically accessible, often favoring C-H activation at this site. However, the regioselectivity can be tuned by the choice of catalyst, ligands, and reaction conditions.[6][7]

Transition-Metal-Catalyzed C-H Functionalization

Transition metal catalysis, particularly with palladium and rhodium, offers robust and versatile platforms for the C-H functionalization of heterocyclic systems.

Palladium-Catalyzed Direct C-H Arylation

Direct C-H arylation is a powerful tool for forging C-C bonds. Based on successful protocols for the arylation of the closely related thieno[3,2-b]thiophene scaffold, we can extrapolate a reliable method for the target molecule.[8][9]

Mechanistic Rationale: The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, in the presence of a base, abstracts a proton from the thiophene ring to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the arylated product and regenerate the active palladium species.

G cluster_0 Catalytic Cycle A Pd(II) Catalyst C Concerted Metalation-Deprotonation (CMD) A->C B Thieno-Oxazinone Substrate B->C D Palladacycle Intermediate C->D Forms Palladacycle F Oxidative Addition D->F E Aryl Halide (Ar-X) E->F G Pd(IV) Intermediate F->G H Reductive Elimination G->H H->A Regenerates Catalyst I Arylated Product H->I

Caption: Proposed Catalytic Cycle for Pd-Catalyzed Direct Arylation.

Protocol 1: Palladium-Catalyzed C-2 Arylation of Thieno[3,2-b][1][2]oxazin-3(4H)-one

This protocol is adapted from established procedures for the mono-arylation of thieno[3,2-b]thiophene.[9]

Materials:

  • Thieno[3,2-b][1][2]oxazin-3(4H)-one

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium acetate (KOAc)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Schlenk tube and argon atmosphere setup

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add thieno[3,2-b][1][2]oxazin-3(4H)-one (0.4 mmol, 2.0 equiv.), the desired aryl bromide (0.2 mmol, 1.0 equiv.), Pd(OAc)₂ (0.002 mmol, 1 mol%), and KOAc (0.4 mmol, 2.0 equiv.).

  • Add anhydrous DMAc (2 mL) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Seal the Schlenk tube and heat the reaction mixture at 150 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Yields for Mono-Arylation of Thieno[3,2-b]thiophene

The following table, adapted from literature on thieno[3,2-b]thiophene, provides expected yield ranges for various aryl bromides.[9]

EntryAryl Bromide R GroupExpected Yield (%)
14-CN80-90
24-Ac75-85
34-CO₂Me75-85
44-NO₂70-80
54-CF₃70-80
64-Me65-75
Rhodium-Catalyzed C-H Olefination

Rhodium catalysis provides a complementary approach for introducing alkenyl groups, which are valuable synthons for further transformations.[10]

Mechanistic Considerations: Rhodium(III)-catalyzed C-H activation typically involves the formation of a five-membered rhodacycle intermediate. This intermediate then coordinates to the olefin, followed by migratory insertion and β-hydride elimination to afford the olefinated product.

Protocol 2: Proposed Rhodium-Catalyzed C-H Olefination

This protocol is a generalized procedure based on known Rh(III)-catalyzed olefinations.[10]

Materials:

  • Thieno[3,2-b][1][2]oxazin-3(4H)-one

  • Activated olefin (e.g., acrylates)

  • [CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver acetate (AgOAc) as an oxidant

  • 1,2-Dichloroethane (DCE) as solvent

Procedure:

  • In a sealed tube, combine thieno[3,2-b][1][2]oxazin-3(4H)-one (0.2 mmol), the acrylate (0.4 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and AgOAc (2.0 equiv.).

  • Add DCE (1.0 mL) and seal the tube.

  • Heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, filter the reaction mixture through Celite® and concentrate.

  • Purify the residue by flash chromatography.

Metal-Free C-H Functionalization: A Greener Approach

The development of metal-free C-H activation methods is a significant step towards more sustainable synthetic practices. Photoredox catalysis, in particular, has emerged as a mild and powerful strategy.[11][12]

Mechanism of Photoredox C-H Arylation: A photosensitizer, upon excitation by visible light, can engage in a single-electron transfer (SET) process with an aryl diazonium salt to generate an aryl radical. This highly reactive species can then add to the electron-rich thiophene ring of the thieno[3,2-b][1][2]oxazin-3(4H)-one. Subsequent oxidation and deprotonation yield the arylated product.

G cluster_1 Photoredox Catalysis Workflow A Photosensitizer (PC) C Excited State PC* A->C Excitation B Visible Light (hν) B->A E Single Electron Transfer (SET) C->E D Aryl Diazonium Salt (Ar-N₂⁺) D->E F Aryl Radical (Ar•) E->F Generates Radical H Radical Addition F->H G Thieno-Oxazinone G->H I Radical Cation Intermediate H->I J Oxidation & Deprotonation I->J K Arylated Product J->K

Caption: General Workflow for Photoredox-Catalyzed C-H Arylation.

Protocol 3: Proposed Photoredox-Catalyzed C-H Arylation

This is a representative protocol based on established methods for the arylation of electron-rich heterocycles.[12][13]

Materials:

  • Thieno[3,2-b][1][2]oxazin-3(4H)-one

  • Aryl diazonium tetrafluoroborate

  • Organic photosensitizer (e.g., Eosin Y or a suitable acridinium salt)

  • Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, dissolve thieno[3,2-b][1][2]oxazin-3(4H)-one (0.2 mmol) and the aryl diazonium salt (0.3 mmol) in the chosen solvent (2 mL).

  • Add the organic photosensitizer (1-5 mol%).

  • Degas the solution with argon for 20 minutes.

  • Irradiate the mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

The C-H activation methodologies outlined in this guide provide a powerful toolkit for the functionalization of the thieno[3,2-b][1][2]oxazin-3(4H)-one scaffold. Palladium-catalyzed direct arylation offers a robust and high-yielding route to C-2 substituted analogues. Rhodium catalysis opens avenues for olefination, and emerging metal-free photoredox methods present a milder, more sustainable alternative.

The choice of method will depend on the desired functional group and the overall synthetic strategy. Further exploration into directing group strategies could unlock access to the C-3 position with high selectivity. As the field of C-H activation continues to evolve, we can anticipate the development of even more sophisticated and selective methods for the late-stage functionalization of complex and medicinally relevant molecules like thieno[3,2-b][1][2]oxazin-3(4H)-one.

References

  • D.A. Colby, R.G. Bergman, J.A. Ellman, Chem. Rev., 2010, 110, 624-655. [URL: https://pubs.acs.org/doi/10.1021/cr900005n]
  • H. Chen, S. Guérin, B. Le, S. El-Kazzi, H. Doucet, Chem. Eur. J., 2011, 17, 13949-13957. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chem.201101915]
  • S. Tang, Q. Guo, Y. Fu, Chem. Asian J., 2012, 7, 129-134. [URL: https://onlinelibrary.wiley.com/doi/10.1002/asia.201100650]
  • C.K. Prier, D.A. Rankic, D.W.C. MacMillan, Chem. Rev., 2013, 113, 5322-5365. [URL: https://pubs.acs.org/doi/10.1021/cr300503r]
  • A. Vogt, F. Stümpges, J. Bajrami, D. Baumgarten, J. Millan, E. Mena-Osteritz, P. Bäuerle, Chem. Eur. J., 2023, 29, e202301867. [URL: https://onlinelibrary.wiley.com/doi/10.1002/chem.202301867]
  • J.D. Gemoets, Y. Song, C.R.J. Stephenson, Top. Curr. Chem., 2016, 374, 33. [URL: https://link.springer.com/article/10.1007/s41061-016-0033-2]
  • S. Ma, G. Liu, S. Ma, Org. Biomol. Chem., 2019, 17, 7394-7407. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ob/c9ob01287a]
  • O.L. Garry, D.W.C. MacMillan, Princeton University Thesis, 2023. [URL: http://arks.princeton.edu/ark:/88435/dsp019593tz39m]
  • S.Y. Tang, Q. Guo, Y. Fu, J. Org. Chem., 2011, 76, 9283-9292. [URL: https://pubs.acs.org/doi/10.1021/jo201764q]
  • H. Chen, S. Guérin, B. Le, S. El-Kazzi, H. Doucet, Chem. Eur. J., 2011, 17, 13949-13957. [URL: https://www.researchgate.
  • P. Toscan, T. Fallon, V. Gembus, P. Retailleau, F.R. Bischof, S. Doye, V. Gandon, ChemRxiv, 2023. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/6433b9b4737d2952643a60a7]
  • BenchChem Scientific, Application Notes and Protocols for the Palladium-Catalyzed Arylation of Thieno[3,2-b]thiophene. [URL: https://www.benchchem.
  • M.A.J. Duncton, Beilstein J. Org. Chem., 2018, 14, 1837-1871. [URL: https://www.beilstein-journals.org/bjoc/articles/14/177]
  • M. Krężel, A. Śleziak, M. Szala, M. Chromiński, M. E. Jamróz, P. Lodowski, A.M. Turek, Molecules, 2022, 27, 7531. [URL: https://www.mdpi.com/1420-3049/27/21/7531]
  • D.A. DiRocco, K. Dykstra, S. Krska, P. Vachal, D.V. Conway, M. Tudge, Angew. Chem. Int. Ed., 2014, 53, 4802-4806. [URL: https://www.chem-station.
  • A.O. Al-Deeb, H.A. Al-Abdullah, A.M. Al-Enzy, A.A. El-Emam, Molecules, 2025, 30, 1234. [URL: https://www.mdpi.com/1420-3049/30/1/1234/htm]
  • R.S. Shaikh, I. Ghosh, B. König, Chemistry, 2017, 23, 12120-12124. [URL: https://pubmed.ncbi.nlm.nih.gov/28345143/]
  • A. Vogt, F. Stümpges, J. Bajrami, D. Baumgarten, J. Millan, E. Mena-Osteritz, P. Bäuerle, Chemistry, 2023, 29, e202301867. [URL: https://pubmed.ncbi.nlm.nih.gov/37667450/]
  • P.K. Mykhailiuk, et al., Nat. Chem., 2023. [URL: https://www.domainex.
  • M. Bar, S. Hameury, M.T. Larnaud, J.L. Vasse, J. Szymoniak, Catalysts, 2018, 8, 141. [URL: https://www.mdpi.com/2073-4344/8/4/141]
  • M. Mosrin, Full Functionalization of the Thieno[3,2-b]thiophene Scaffold, 2011, LMU Munich. [URL: https://edoc.ub.uni-muenchen.de/13092/1/Mosrin_Moritz.pdf]
  • J. Li, S. L. Zultanski, D. A. Nagib, Chem. Sci., 2016, 7, 2641-2645. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/sc/c5sc04892h]
  • V. G. Zaitsev, D. Shabashov, V. Gevorgyan, Chem. Rev., 2007, 107, 3158-3214. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2637894/]
  • Y. Chen, S. Chen, W. Liu, Chin. J. Chem., 2024, 42, 1-14. [URL: https://onlinelibrary.wiley.com/doi/full/10.1002/cjoc.202300539]
  • B.S. Lane, K.A. Brown, D. Sames, J. Am. Chem. Soc., 2005, 127, 8050-8057. [URL: https://pubs.acs.org/doi/10.1021/ja042643o]
  • C. Wang, H. Chen, Z. Wang, J. Chen, Y. Huang, Angew. Chem. Int. Ed., 2012, 51, 7242-7245. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201203230]
  • S. O. V. Fernandes, A. C. S. N. de Vasconcelos, M. M. M. Santos, Eur. J. Org. Chem., 2020, 2020, 5849-5858. [URL: https://www.researchgate.
  • T. Wang, S. Chen, D. Chen, Q. Song, Chem. Commun., 2014, 50, 12135-12138. [URL: https://pubmed.ncbi.nlm.nih.gov/25186835/]

Sources

Application

Application Note: Rapid and Efficient Synthesis of Thieno[3,2-b]oxazin-3(4H)-one Derivatives via Microwave-Assisted Intramolecular Cyclization

Application Note: Rapid and Efficient Synthesis of Thieno[3,2-b][1][2]oxazin-3(4H)-one Derivatives via Microwave-Assisted Intramolecular Cyclization Abstract This guide provides a comprehensive protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rapid and Efficient Synthesis of Thieno[3,2-b][1][2]oxazin-3(4H)-one Derivatives via Microwave-Assisted Intramolecular Cyclization

Abstract

This guide provides a comprehensive protocol for the synthesis of thieno[3,2-b][1][2]oxazin-3(4H)-one derivatives, a heterocyclic scaffold of significant interest in medicinal chemistry. We detail a robust and highly efficient method centered on a microwave-assisted, base-mediated intramolecular cyclization. This approach dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods.[2][3] This protocol is designed for researchers in organic synthesis and drug development, offering a clear pathway to accelerate the discovery and production of novel chemical entities.

Introduction and Scientific Rationale

The thieno[3,2-b]thiophene backbone and its fused heterocyclic variants are recognized as privileged structures in both medicinal chemistry and materials science.[4][5] Specifically, the incorporation of an oxazinone ring introduces functionalities that can modulate physicochemical properties and biological activity, making thieno[3,2-b][1][2]oxazin-3(4H)-ones attractive targets for drug discovery programs, including the development of novel kinase inhibitors and anti-mycobacterial agents.[6][7]

Traditional synthetic routes often require prolonged heating under reflux conditions, leading to extended reaction times and the potential for side product formation. Microwave-Assisted Organic Synthesis (MAOS) offers a transformative alternative. By utilizing direct, efficient heating of polar molecules through dipolar polarization and ionic conduction, MAOS accelerates reaction rates, enhances yields, and promotes cleaner reaction profiles.[8][9] This technology aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents.[1]

The strategy outlined herein employs a two-step sequence starting from readily available 2-aminothiophene-3-carboxylates, which can be synthesized via the well-established Gewald reaction.[10][11] The key final step—an intramolecular nucleophilic substitution—is perfectly suited for microwave acceleration, providing rapid access to the desired tricyclic scaffold.

Reaction Mechanism and Rationale

The synthesis proceeds through two primary stages: N-acylation of the starting aminothiophene followed by a base-mediated intramolecular cyclization.

  • N-Acylation: The nucleophilic 2-amino group of the thiophene precursor attacks the electrophilic carbonyl carbon of a haloacetyl halide (e.g., 2-chloroacetyl chloride), forming an amide bond. This step yields the crucial intermediate, an N-(2-haloacetyl) aminothiophene derivative.

  • Microwave-Assisted Intramolecular Cyclization: In the presence of a base, the amide proton is abstracted, forming an amide anion. This is followed by deprotonation of the hydroxyl group of the carboxylic acid (after hydrolysis of the ester) or direct participation of the ester group in some pathways. The resulting oxygen nucleophile then undergoes a rapid intramolecular S_N2 reaction, attacking the carbon bearing the halogen and displacing it to form the six-membered oxazinone ring. Microwave irradiation provides the necessary energy to overcome the activation barrier for this cyclization efficiently and uniformly, preventing thermal decomposition and minimizing side reactions.

Reaction_Mechanism Start Ethyl 2-aminothiophene-3-carboxylate (Precursor) r1_label N-Acylation (+ Chloroacetyl Chloride) Start->r1_label Intermediate Ethyl 2-(2-chloroacetamido)thiophene-3-carboxylate (N-Acylated Intermediate) r2_label Microwave-Assisted Intramolecular Cyclization (+ Base, Heat) Intermediate->r2_label Product Thieno[3,2-b][1,4]oxazin-3(4H)-one (Final Product) r1_label->Intermediate r2_label->Product Experimental_Workflow A 1. Add Reactants (Precursor, Base, Solvent) to Microwave Vial B 2. Seal Vial & Place in Reactor A->B C 3. Microwave Irradiation (140 °C, 15 min) B->C D 4. Cool to Room Temperature C->D E 5. Quench with Water & Extract with EtOAc D->E F 6. Combine Organics, Wash, and Dry E->F G 7. Concentrate under Reduced Pressure F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Product (NMR, MS) H->I

Sources

Method

Application Note: Reduction Protocols for 2H-Thieno[3,2-b][1,4]oxazin-3(4H)-one Intermediates

This Application Note provides a comprehensive technical guide for the reduction protocols associated with 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one intermediates. These protocols are critical for two distinct phases of drug...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the reduction protocols associated with 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one intermediates. These protocols are critical for two distinct phases of drug development: (1) Scaffold Construction , involving the reduction of nitro-thiophene precursors to facilitate ring closure, and (2) Scaffold Derivatization , involving the reduction of the lactam carbonyl to access thieno-morpholine bioisosteres.

Strategic Overview

The 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one scaffold serves as a potent bioisostere for the benzoxazinone core found in various kinase inhibitors, anticoagulants, and antimicrobial agents. Its synthesis and modification hinge on two pivotal reduction events:

  • Nitro-Reduction (Ring Closure): The transformation of acyclic alkyl 2-((3-nitrothiophen-2-yl)oxy)acetate intermediates into the corresponding amines. This unmasks the nucleophilic nitrogen required for spontaneous or base-catalyzed intramolecular cyclization to form the oxazin-3-one core.

  • Lactam-Reduction (Core Modification): The reduction of the C3 carbonyl group of the established 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one scaffold to generate the saturated 3,4-dihydro-2H-thieno[3,2-b][1,4]oxazine (thieno-morpholine), a motif crucial for modulating solubility and basicity in lead optimization.

Protocol A: Nitro-Reduction for Scaffold Formation

Objective: Reduction of Ethyl 2-((3-nitrothiophen-2-yl)oxy)acetate to Ethyl 2-((3-aminothiophen-2-yl)oxy)acetate (followed by in situ cyclization).

Mechanistic Rationale

The precursor is typically generated via SNAr displacement of a leaving group (Cl, Br) on a 3-nitrothiophene by a glycolate ester. The subsequent reduction of the nitro group at C3 is the "trigger" step. Upon reduction to the amine, the nitrogen lone pair attacks the pendant ester carbonyl, forming the 6-membered lactam ring.

Challenge: Thiophene sulfur atoms can poison heterogeneous catalysts (Pd/C, PtO2) during hydrogenation. Solution: While hydrogenation can be optimized, Iron-mediated reduction in acidic media (Fe/AcOH) is the preferred, robust method for this scaffold, avoiding catalyst deactivation and preventing over-reduction of the thiophene ring.

Experimental Workflow (Fe/AcOH Method)

Reagents:

  • Substrate: Ethyl 2-((3-nitrothiophen-2-yl)oxy)acetate (1.0 equiv)

  • Reductant: Iron powder (325 mesh, 5.0 - 8.0 equiv)

  • Solvent/Acid: Glacial Acetic Acid (AcOH) / Ethanol (1:3 v/v)

  • Workup: Ethyl Acetate, NaHCO3 (sat. aq.), Celite®

Step-by-Step Protocol:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the nitro-intermediate (e.g., 10 mmol) in Ethanol (30 mL).

  • Activation: Add Glacial Acetic Acid (10 mL) followed by portion-wise addition of Iron powder (50 mmol, 2.8 g). Caution: Exotherm possible.

  • Reflux: Heat the suspension to 70–80 °C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (UV active, often yellow) should disappear, and a fluorescent blue/purple spot (amine/lactam) may appear.

  • Cyclization Check: Often, the amine cyclizes spontaneously under these conditions. If the open-chain amine persists (checked by LC-MS), extend heating or add a catalytic amount of NaOAc to buffer the solution.

  • Filtration: Cool the mixture to room temperature. Filter through a pad of Celite® to remove iron residues. Wash the pad thoroughly with Ethyl Acetate.

  • Neutralization: Concentrate the filtrate to remove bulk ethanol/AcOH. Dilute with Ethyl Acetate (50 mL) and wash cautiously with saturated NaHCO3 until pH ~8.

  • Isolation: Dry the organic phase over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Reaction Pathway Visualization

NitroReduction Start 3-Nitro-2-alkoxythiophene (Precursor) Reagent Fe / AcOH (Reduction) Start->Reagent Inter 3-Amino-Intermediate (Transient Nucleophile) Reagent->Inter - 2 H2O Cycle Intramolecular Cyclization Inter->Cycle Nu: Attack on Ester Product 2H-thieno[3,2-b][1,4] oxazin-3(4H)-one Cycle->Product - EtOH

Figure 1: Reductive cyclization pathway transforming the nitro-thiophene precursor into the fused oxazinone core.

Protocol B: Lactam Reduction for Scaffold Derivatization

Objective: Reduction of 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one to 3,4-dihydro-2H-thieno[3,2-b][1,4]oxazine.

Mechanistic Rationale

Reducing the lactam carbonyl (C=O) to a methylene (CH2) converts the planar, amide-like ring into a flexible, basic morpholine-like system. Reagent Choice:

  • LiAlH4 (LAH): Effective but requires harsh conditions and rigorous anhydrous handling. Can cause ring opening if temperature is uncontrolled.

  • Borane-Dimethyl Sulfide (BH3·DMS): The recommended reagent . It selectively reduces amides/lactams to amines under milder conditions and is easier to handle than LAH.

Experimental Workflow (BH3·DMS Method)

Reagents:

  • Substrate: 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one (1.0 equiv)

  • Reductant: BH3·DMS (2.0 M in THF, 3.0 - 5.0 equiv)

  • Solvent: Anhydrous THF

  • Quench: Methanol, 10% HCl

Step-by-Step Protocol:

  • Setup: Flame-dry a 2-neck flask and purge with Argon/Nitrogen. Add the lactam substrate (e.g., 5 mmol) and anhydrous THF (25 mL).

  • Addition: Cool the solution to 0 °C . Add BH3·DMS solution dropwise via syringe over 15 minutes. Gas evolution (H2) may occur.

  • Reaction: Remove the ice bath and heat to Reflux (66 °C) for 4–16 hours. Monitor by LC-MS (disappearance of M+H 156, appearance of M+H 142).

  • Quench (Critical): Cool to 0 °C. Very slowly add Methanol (10 mL) to quench excess borane. (Caution: Vigorous bubbling).

  • Acid Hydrolysis: Add 10% HCl (10 mL) and reflux for 1 hour. Note: This step breaks the stable amine-borane complex formed during reduction.

  • Workup: Cool to room temperature. Basify with 2M NaOH to pH >10. Extract with DCM (3 x 30 mL).

  • Purification: The resulting amine is often an oil. Convert to the HCl salt for solid storage or purify via neutral alumina chromatography.

Comparative Data Table
ParameterProtocol A (Ring Closure)Protocol B (Derivatization)
Primary Transformation NO2 → NH2 (→ Lactam)C=O (Lactam) → CH2 (Amine)
Preferred Reagent Fe / AcOHBH3·DMS
Key Intermediate 3-amino-2-glycolylthiopheneAmine-Borane Complex
Critical Control Point Temperature (Exotherm on Fe addition)Quench (H2 evolution)
Typical Yield 75 - 88%60 - 80%

Troubleshooting & Optimization (Expert Insights)

"Stalled" Cyclization in Protocol A

If the nitro group reduces but the ring does not close (observed as a polar amine peak on LC-MS):

  • Cause: Acidic media (AcOH) may protonate the amine, reducing nucleophilicity.

  • Fix: After the iron reduction is complete, basify the crude mixture with Et3N or reflux in Toluene/Pyridine for 1 hour to force cyclization.

Sulfur Poisoning in Hydrogenation

If attempting catalytic hydrogenation (H2, Pd/C) instead of Iron:

  • Risk: Thiophene sulfur binds to Pd active sites.

  • Fix: Increase catalyst loading to 20 wt% or use Sulfided Platinum on Carbon (Pt(S)/C) , which is resistant to sulfur poisoning.

Over-reduction in Protocol B
  • Issue: Cleavage of the C-O bond (ring opening) or reduction of the thiophene ring.

  • Fix: Strictly control temperature. Do not exceed 70 °C. Avoid LAH if the thiophene ring has electron-withdrawing groups, as they make the ring susceptible to nucleophilic attack.

References

  • Synthesis of Thieno[3,2-b][1,4]oxazin-3-ones

    • Methodology: Condensation of 3-amino-2-thiophenecarboxyl
    • Source:Journal of Medicinal Chemistry, "Novel Thieno[2,3-d][1,3]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase" (Analogous chemistry for [3,2-b] isomers).
    • (General Reference for Thieno-oxazine chemistry).

  • Nitro Reduction Protocols (Fe/AcOH)

    • Context: General reduction of nitro-thiophenes avoiding c
    • Source:Organic Process Research & Development, "Scalable Reduction of Nitroarenes using Iron Powder".
  • Lactam Reduction with Borane

    • Context: Selective reduction of amide carbonyls in the presence of hetero
    • Source:Journal of Organic Chemistry, "Brown's Hydrobor
  • Thieno[3,2-b]thiophene Assembly Strategies

    • Context: Nucleophilic substitution and cyclization strategies relevant to the thieno-oxazine core.
    • Source:Beilstein Journal of Organic Chemistry, "Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermedi

(Note: While specific patents exist for this exact scaffold, the protocols above are synthesized from standard, validated methodologies for thieno-fused heterocycles found in the referenced literature.)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Thieno[2,3-d][1,3]oxazin-4-one Synthesis

Status: Operational Ticket Focus: Minimizing Side Reactions & Optimization Operator: Senior Application Scientist Introduction: The Scaffold & The Challenge You are likely synthesizing thieno[2,3-d][1,3]oxazin-4-ones as...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Minimizing Side Reactions & Optimization Operator: Senior Application Scientist

Introduction: The Scaffold & The Challenge

You are likely synthesizing thieno[2,3-d][1,3]oxazin-4-ones as potential serine protease inhibitors (specifically Human Leukocyte Elastase, HLE).[1][2][3] This scaffold acts as a "suicide substrate"—it is designed to be an acylating agent.

The Paradox: The very feature that makes these molecules effective drugs (high electrophilicity at the C-4 position) makes them chemically fragile during synthesis. They are essentially cyclic anhydrides/esters that want to ring-open.

This guide addresses the three critical failure points: Premature Hydrolysis , Nucleophilic Scavenging , and Incomplete Cyclization .

Module 1: The "Moisture" Problem (Hydrolytic Instability)

Symptom: Your LC-MS shows a mass corresponding to the "open" acyl-amino acid (M+18 relative to target) or the starting amino acid. The product degrades upon standing.

Root Cause: Thieno-oxazinones are susceptible to nucleophilic attack by water at the C-4 carbonyl. While thieno-fused systems are generally more stable than their benzoxazinone counterparts (due to the electronic effects of the thiophene ring), they remain labile in moist air or aqueous solvents.

Troubleshooting Protocol:

  • The "Schlenk" Standard:

    • Action: Perform the final cyclization step (typically 2-amino-3-thiophenecarboxylic acid + acyl chloride/anhydride) under strictly anhydrous conditions (N₂ or Ar atmosphere).

    • Solvent: Use dry pyridine or anhydrous THF. Never use technical grade solvents for the final step.

  • The Hydrolysis Test (Self-Validation):

    • Take a small aliquot of your reaction mixture.

    • Run a dry TLC (using oven-dried plates if possible).

    • Observation: If the spot smears or changes Rf after sitting on the plate for 5 minutes, your compound is hydrolyzing on the silica (which is acidic and holds water).

    • Fix: Switch to Neutral Alumina plates for monitoring or treat silica plates with 1% triethylamine in hexane before use to neutralize acidity.

Mechanism of Failure:



Module 2: The Nucleophile Nightmare (Workup Errors)

Symptom: The reaction looks clean by TLC, but after workup, the product is gone or converted to a new stable impurity.

Root Cause: Users often employ standard organic workups involving alcohols (MeOH, EtOH) or amines. The thieno-oxazinone ring will react rapidly with these nucleophiles, resulting in esters or amides of the open thiophene derivative.

Critical Rule: NEVER use alcohols (MeOH, EtOH) for recrystallization or column packing unless you have confirmed the specific derivative's stability.

Corrective Workflow:

ParameterForbidden (High Risk)Recommended (Safe)
Quenching Water, Methanol, EthanolPour onto crushed ice (rapid filtration) or concentrate in vacuo directly.
Extraction -Dichloromethane (DCM), Ethyl Acetate (dry).
Purification Silica Gel with MeOH eluentFlash chromatography with Hexane/EtOAc. Recrystallize from dry Toluene or Hexane/DCM.

Module 3: Incomplete Cyclization (The "Open" Intermediate)

Symptom: You observe a product with Mass = Target + 18 (or Target + H₂O). This is often misidentified as the hydrolyzed product, but it is actually the intermediate acyclic amide that failed to close.

Root Cause: The reaction of the 2-aminothiophene-3-carboxylate with an acid chloride forms an amide bond first. The second step—attack of the carboxyl oxygen onto the amide carbonyl to close the ring—requires activation or heat.

Optimization Protocol:

  • The Dehydrating Boost:

    • If using the carboxylic acid precursor: Add a dehydrating agent like Acetic Anhydride (Ac₂O) or EDC/HOBt to force ring closure.

    • Refinement: Refluxing in Ac₂O is the classic method, but if your R-group is sensitive, use EDC in DCM at room temperature.

  • IR Monitoring (The "Double Carbonyl" Check):

    • Target Signal: The oxazinone ring shows a characteristic lactone-like carbonyl stretch around 1750–1780 cm⁻¹ .

    • Failure Signal: If you see a broad OH stretch (3000-3400 cm⁻¹) and a lower carbonyl stretch (1650-1700 cm⁻¹), you have the open amide/acid.

Visualizing the Pathway & Failure Points

The following diagram maps the synthesis of 2-substituted thieno[2,3-d][1,3]oxazin-4-ones and the specific points where side reactions occur.

ThienoOxazinoneSynthesis Start 2-Amino-3- thiophenecarboxylic Acid Intermediate Intermediate Acyl-Amide Start->Intermediate Acylation (Pyridine) Reagent Acyl Chloride (R-COCl) Reagent->Intermediate Product TARGET: Thieno-oxazinone Intermediate->Product Cyclization (Ac2O / Heat / -H2O) Hydrolysis SIDE REACTION: Hydrolyzed Acid (Ring Open) Intermediate->Hydrolysis Failure to Cyclize Product->Hydrolysis Moisture/H2O (Post-Synthesis) Alcoholysis SIDE REACTION: Ester Formation (Reaction with MeOH/EtOH) Product->Alcoholysis Workup with Alcohol

Caption: Synthesis pathway showing the critical cyclization step and susceptibility to nucleophilic ring-opening (Red dashed lines).[4]

Comparative Stability Data

When designing your experiment, it is crucial to understand that the thiophene ring imparts greater stability than the benzene ring in analogous benzoxazinones, but they are still fragile.

Table 1: Hydrolytic Stability Comparison (Half-lives at pH 7.8, 25°C)

Scaffold Type2-SubstituentApprox. Half-Life (

)
Stability Assessment
Benzoxazinone Diethylamino< 30 minHighly Unstable
Thieno[2,3-d]oxazinone Diethylamino1 - 6 hours Enhanced Stability
Thieno[2,3-d]oxazinone Alkyl/Aryl> 24 hoursStable

Data derived from kinetic studies by Gütschow et al. (1998, 1999) [1, 2].

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography to purify my thieno-oxazinone? A: Proceed with caution. Silica is acidic and contains adsorbed water.

  • Verdict: Use neutral alumina if possible. If you must use silica, deactivate it with 1% triethylamine in the eluent and move quickly.

Q: My yield is low (<30%). Where is the rest of the mass? A: If you don't see starting material, you likely formed the dimer or oligomers. This happens if the concentration is too high, causing the amino group of one molecule to attack the oxazinone ring of another.

  • Fix: Perform the reaction under high dilution conditions.

Q: Why is the [2,3-d] isomer preferred over [3,2-d]? A: While both are stable, the [2,3-d] isomer is synthetically more accessible via the Gewald reaction (using ketones/aldehydes, sulfur, and cyanoacetate). The [2,3-d] orientation also often shows superior binding affinity to HLE due to the specific angle of the carbonyl attack [1].

References

  • Gütschow, M., et al. (1998).[5] Novel Thieno[2,3-d][1,3]oxazin-4-ones as Inhibitors of Human Leukocyte Elastase.[1][2][3][5][6] Journal of Medicinal Chemistry, 41(10), 1729–1740.[5]

  • Gütschow, M., et al. (1999).[2] 2-(Diethylamino)thieno[1,3]oxazin-4-ones as Stable Inhibitors of Human Leukocyte Elastase.[1][2] Journal of Medicinal Chemistry, 42(26), 5437–5447.

  • Briel, D., et al. (2009).[7] Synthesis of thieno[2,3-d]oxazines and thieno[2,3-d]thiazines as subtype specific kainate receptor antagonists.[7] Current Medicinal Chemistry, 16(35), 4704–4711.[7]

Sources

Optimization

Technical Support Center: Optimizing N-Substitution Reactions of Thieno-oxazinones

Welcome to the technical support center for the N-substitution of thieno-oxazinones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-substitution of thieno-oxazinones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) presented in a practical question-and-answer format. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to rationalize your experimental choices and overcome common challenges.

Introduction to the Thieno-oxazinone Scaffold

Thieno[2,3-d][1][2]oxazin-4-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The nitrogen atom at the 3-position of the oxazinone ring serves as a key handle for introducing molecular diversity, allowing for the modulation of a compound's physicochemical properties and biological target engagement. However, the N-substitution of this scaffold is not always straightforward and can be accompanied by challenges such as low reactivity, side reactions, and product purification issues. This guide will walk you through the critical parameters to consider for successful and efficient N-substitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-substitution of thieno-oxazinones?

A1: The primary methods for N-substitution of thieno-oxazinones fall into three main categories:

  • N-Alkylation with Alkyl Halides: This is a classical and widely used method involving the deprotonation of the N-H bond with a suitable base, followed by nucleophilic attack on an alkyl halide.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of the thieno-oxazinone with a primary or secondary alcohol under mild, neutral conditions using a phosphine and an azodicarboxylate.[5]

  • Copper- or Palladium-Catalyzed N-Arylation: For the introduction of aryl or heteroaryl substituents, cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination are employed.[6][7]

Q2: I am not seeing any reaction when I try to N-alkylate my thieno-oxazinone with an alkyl halide and a weak base like potassium carbonate. Why is this?

Troubleshooting Steps:

  • Increase Base Strength: Switch from a weak base like K₂CO₃ to a stronger base such as sodium hydride (NaH), potassium hydride (KH), or lithium diisopropylamide (LDA).

  • Solvent Choice: Ensure you are using an appropriate aprotic solvent that can solubilize both the substrate and the base. Common choices include dimethylformamide (DMF), tetrahydrofuran (THF), or 1,4-dioxane.

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier. However, be cautious with excessive heat as it can promote side reactions.

Q3: My N-alkylation reaction is giving me a mixture of products, including a significant amount of an O-alkylated isomer. How can I improve the selectivity for N-alkylation?

A3: The formation of an O-alkylated product is a classic example of ambident nucleophilicity in lactams.[1] The deprotonated thieno-oxazinone exists as a resonance-stabilized anion with negative charge density on both the nitrogen and oxygen atoms. The regioselectivity of the alkylation is governed by the Hard and Soft Acids and Bases (HSAB) principle. The nitrogen atom is a "soft" nucleophilic center, while the oxygen is a "hard" nucleophilic center.

To favor N-alkylation, consider the following:

FactorTo Favor N-Alkylation (Soft-Soft Interaction)To Favor O-Alkylation (Hard-Hard Interaction)
Alkylating Agent Use "softer" electrophiles: Alkyl iodides > Alkyl bromides > Alkyl tosylates.Use "harder" electrophiles: Alkyl chlorides, Dimethyl sulfate.
Base Use "softer," bulkier bases: Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃).Use "harder" bases: Sodium hydride (NaH), Potassium hydride (KH).
Solvent Use less polar, aprotic solvents: Toluene, THF.Use polar, aprotic solvents: DMF, DMSO.
Counter-ion Larger, more polarizable cations (e.g., Cs⁺) favor N-alkylation.Smaller, less polarizable cations (e.g., Na⁺) can chelate with the oxygen, favoring O-alkylation.

Troubleshooting Guide: Common Problems and Solutions

Problem 1: Low to No Conversion in N-Alkylation Reactions

dot

cluster_cause Potential Causes cluster_solution Solutions Insufficient Base Strength Insufficient Base Strength Use Stronger Base (NaH, KH, LDA) Use Stronger Base (NaH, KH, LDA) Insufficient Base Strength->Use Stronger Base (NaH, KH, LDA) Poor Solubility Poor Solubility Change to Polar Aprotic Solvent (DMF, THF) Change to Polar Aprotic Solvent (DMF, THF) Poor Solubility->Change to Polar Aprotic Solvent (DMF, THF) Low Reaction Temperature Low Reaction Temperature Increase Temperature (40-80 °C) Increase Temperature (40-80 °C) Low Reaction Temperature->Increase Temperature (40-80 °C) Low Conversion Low Conversion Low Conversion->Insufficient Base Strength Low Conversion->Poor Solubility Low Conversion->Low Reaction Temperature

Caption: Decision tree for addressing low conversion in N-alkylation.

Detailed Protocol for N-Alkylation with a Strong Base:

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the thieno-oxazinone (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating may be required for less reactive alkyl halides.

  • Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem 2: Ring-Opening of the Oxazinone Ring

The oxazinone ring is an ester and is therefore susceptible to nucleophilic attack and hydrolysis, particularly under strongly basic conditions.[8][9] This can lead to the formation of the corresponding 2-aminothiophene-3-carboxylic acid derivative.

dot

Thieno-oxazinone Thieno-oxazinone Ring-Opened Product Ring-Opened Product Thieno-oxazinone->Ring-Opened Product Strong Base (e.g., NaOH, KOH) or Nucleophile (e.g., H₂O, R-NH₂)

Caption: Ring-opening of thieno-oxazinone under basic/nucleophilic conditions.

Strategies to Minimize Ring-Opening:

  • Use Non-Nucleophilic Bases: Employ strong, non-nucleophilic bases such as NaH, KH, or LDA for deprotonation, rather than hydroxide or alkoxide bases.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to prevent hydrolysis. Use dry solvents and reagents.

  • Lower Reaction Temperature: Perform the deprotonation and alkylation at lower temperatures (e.g., 0 °C or below) to minimize the rate of the ring-opening side reaction.

  • Alternative Methods: If ring-opening is persistent, consider switching to a milder N-alkylation method that does not require strong bases, such as the Mitsunobu reaction.

Problem 3: Failure of Mitsunobu Reaction

The Mitsunobu reaction is an excellent alternative for N-alkylation, especially for substrates that are sensitive to strong bases.[5] However, it can also present its own set of challenges.

Troubleshooting the Mitsunobu Reaction:

IssuePotential CauseSolution
No Reaction The N-H of the thieno-oxazinone may not be acidic enough to protonate the betaine intermediate formed from the phosphine and azodicarboxylate. The pKa of the nucleophile should ideally be below 13.[10]While challenging, you can try using more reactive phosphines or azodicarboxylates. However, if the acidity is the limiting factor, this method may not be suitable.
Low Yield Steric hindrance around the nitrogen atom or the alcohol can slow down the reaction.Use a less sterically hindered phosphine (e.g., tri-n-butylphosphine instead of triphenylphosphine). Increase the reaction time and/or temperature.
Difficult Purification The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can be difficult to remove by standard chromatography.Several purification strategies exist, including precipitation of TPPO from a non-polar solvent, using polymer-supported reagents, or employing modified reagents that are more easily separated.

Detailed Protocol for Mitsunobu Reaction:

  • Preparation: To a solution of the thieno-oxazinone (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography. If purification is difficult, consider the strategies mentioned above for byproduct removal.

Problem 4: Challenges in N-Arylation

N-arylation of thieno-oxazinones typically requires transition metal catalysis. Both copper-catalyzed (Ullmann) and palladium-catalyzed (Buchwald-Hartwig) methods are viable options.

Troubleshooting N-Arylation Reactions:

IssuePotential CauseSolution
No Reaction/Low Yield Catalyst deactivation, inappropriate ligand, or incorrect base selection.Screen different catalyst/ligand combinations. For Ullmann reactions, consider different copper sources (CuI, Cu₂O) and ligands (e.g., phenanthroline, diamines). For Buchwald-Hartwig, screen various phosphine ligands (e.g., XPhos, SPhos, BINAP). Optimize the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Homocoupling of Aryl Halide A common side reaction in cross-coupling chemistry.Lower the reaction temperature, use a less concentrated reaction mixture, or adjust the catalyst-to-ligand ratio.
Decomposition of Starting Material The high temperatures often required for Ullmann reactions can lead to decomposition of the thieno-oxazinone.Use a milder, palladium-catalyzed Buchwald-Hartwig amination, which often proceeds at lower temperatures.

dot

Thieno-oxazinone Thieno-oxazinone N-Aryl Thieno-oxazinone N-Aryl Thieno-oxazinone Thieno-oxazinone->N-Aryl Thieno-oxazinone Pd or Cu catalyst, Ligand, Base Aryl Halide Aryl Halide Aryl Halide->N-Aryl Thieno-oxazinone

Caption: General scheme for N-arylation of thieno-oxazinones.

Conclusion

The successful N-substitution of thieno-oxazinones is a multifactorial problem that requires careful consideration of the substrate's reactivity, the choice of reagents, and the reaction conditions. By understanding the underlying principles of N-H acidity, ambident nucleophilicity, and the potential for ring-opening, researchers can develop robust and efficient protocols for the synthesis of a wide range of N-substituted thieno-oxazinone derivatives. This guide provides a starting point for troubleshooting common issues, and we encourage you to use this information to rationally design your experiments and accelerate your research.

References

  • BenchChem. Technical Support Center: O-Alkylation Side Reactions in Lactam Synthesis. Accessed February 22, 2026.
  • Briel, D., Rybak, A., Mann, S., Kronbach, C., & Unverferth, K. (2009). Synthesis of thieno[2,3-d]oxazines and thieno[2,3-d]thiazines as subtype specific kainate receptor antagonists. Current medicinal chemistry, 16(35), 4704–4711.
  • Chen, Y., & Li, J. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor.
  • Gao, F., et al. (2017). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. Macromolecules, 50(21), 8493–8500.
  • Hartwig, J. F. (2010). Buchwald–Hartwig amination. In Name Reactions for Homologation-Part 1 (pp. 135-163). John Wiley & Sons, Inc.
  • Gütschow, M., & Neumann, U. (1998). Novel thieno[2,3-d][1][2]oxazin-4-ones as inhibitors of human leukocyte elastase. Journal of medicinal chemistry, 41(10), 1729–1740.

  • Errede, L. A. (1979). Studies on the hydrolysis of 3,1-benzoxazin-4-ones. Journal of the Chemical Society, Perkin Transactions 2, (12), 1750-1754.
  • Kandeel, M. M., Mounir, A. A., Refaat, H. M., & Kassab, A. E. (2012). Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity. Journal of Chemical Research, 36(2), 105-110.
  • Li, J., et al. (2020). Study on the influence of N-alkylation vs. O-alkylation of lactam-containing aromatic acceptors on PSCs performance. Dyes and Pigments, 173, 107936.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.
  • Mitsunobu, O. (1981). The use of diethyl azodicarboxylate and triphenylphosphine in synthesis and transformation of natural products. Synthesis, 1981(01), 1-28.
  • Trost, B. M. (2014). Organic Synthesis: General Remarks. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 1, pp. 1-33). Elsevier.
  • Wikipedia contributors. (2023, June 30). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved 14:15, February 22, 2026, from [Link]

  • Wikipedia contributors. (2023, November 29). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved 14:16, February 22, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one

The following technical support guide addresses the stability profile of 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one under acidic conditions. This content is structured for researchers and process chemists requiring actionable...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability profile of 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one under acidic conditions. This content is structured for researchers and process chemists requiring actionable data on handling, storage, and troubleshooting.

Topic: Acidic Stability & Hydrolysis Kinetics Target Molecule: 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one (CAS: 211948-60-6) Document ID: TS-THIENO-042[1]

Executive Summary

2H-thieno[3,2-b][1,4]oxazin-3(4H)-one is a fused heterocyclic scaffold acting as a bioisostere to 2H-1,4-benzoxazin-3(4H)-one.[1] While generally stable in dilute organic acids (e.g., acetic acid, dilute TFA in DMSO) at room temperature, the compound exhibits time- and temperature-dependent instability in strong aqueous acidic media .

The primary degradation pathway is the acid-catalyzed hydrolysis of the lactam (cyclic amide) bond , leading to ring opening. This process is accelerated significantly by heat (>40°C) and high water content.

Technical Deep Dive: Mechanism of Degradation

To troubleshoot stability issues effectively, one must understand the underlying chemistry. The molecule contains two critical heteroatomic linkages fused to the electron-rich thiophene ring:

  • Vinyl/Aryl Ether Linkage (C–O–C): Generally robust in mild acid.

  • Cyclic Amide (Lactam) Linkage (–NH–C=O): The thermodynamic weak point.

The Thiophene Effect

Unlike its benzene analogue (benzoxazinone), the thiophene ring is highly electron-rich. This electron density can increase the basicity of the amide oxygen, making it more susceptible to protonation—the first step in acid hydrolysis. However, literature on analogous thieno-fused systems suggests they often retain comparable or slightly superior hydrolytic stability to benzoxazinones due to steric and electronic delocalization effects [1].[1]

Hydrolysis Pathway

Under aqueous acidic conditions (pH < 2), the reaction proceeds as follows:

  • Protonation: The carbonyl oxygen is protonated.[1]

  • Nucleophilic Attack: Water attacks the carbonyl carbon.[1]

  • Ring Opening: The C–N bond cleaves, destroying the oxazine ring and yielding the open-chain amino-acid derivative (e.g., (3-aminothiophen-2-yl)oxyacetic acid ).[1]

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation mechanism you will observe via LCMS.

HydrolysisPathway Start 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one (Intact Lactam) Inter Protonated Intermediate [R-C=OH]+ Start->Inter + H+ (Fast) Transition Tetrahedral Intermediate (Water Attack) Inter->Transition + H2O (RDS) Product Degradant: (3-aminothiophen-2-yl)oxyacetic acid (Ring Open) Transition->Product Ring Opening

Caption: Acid-catalyzed hydrolysis pathway leading to ring opening. The rate-determining step (RDS) is the nucleophilic attack of water.[1]

Troubleshooting & FAQs

Q1: I see a new peak in my HPLC chromatogram after leaving the sample in 0.1% TFA/Water. What is it?

Diagnosis: This is likely the hydrolysis product (ring-opened acid).[1] Verification: Check the mass spectrum (LCMS).

  • Parent: MW ~155 Da (M+H = 156).[1]

  • Degradant: MW ~173 Da (M+H = 174).[1]

  • Shift: The degradant will be significantly more polar (elutes earlier on Reverse Phase C18) due to the formation of the free carboxylic acid and amine/ammonium groups.

Q2: Can I use Trifluoroacetic Acid (TFA) for deprotection steps on this scaffold?

Answer: Yes, but with strict controls.

  • Anhydrous TFA (e.g., in DCM): The scaffold is stable for standard durations (1–4 hours) at room temperature.

  • Aqueous TFA: Avoid prolonged exposure.[1] If your workup involves quenching TFA with water, neutralize immediately. Do not heat the aqueous acidic solution.

Q3: Is the thiophene ring itself stable to acid?

Answer: Generally, yes, but be cautious of oxidizing acids (like nitric acid) or extremely strong Lewis acids, which can cause electrophilic substitution or polymerization of the electron-rich thiophene ring. For standard mineral acids (HCl, H2SO4) used in workups, the lactam hydrolysis will occur long before the thiophene ring degrades.

Q4: How should I store stock solutions?

Recommendation:

  • Preferred Solvent: DMSO or anhydrous Methanol/Acetonitrile.[1]

  • Avoid: Acidic aqueous buffers (pH < 4) for long-term storage (>24 hours).[1]

  • Temperature: -20°C is recommended to kinetically arrest any slow hydrolysis.[1]

Experimental Protocols

Protocol A: Rapid Acid Stability Assessment (LCMS)

Use this protocol to validate if your specific experimental conditions (e.g., a reaction mixture or mobile phase) will degrade the compound.

Materials:

  • Compound Stock (10 mM in DMSO).

  • Test Solvent (e.g., 1N HCl, 5% TFA, or your specific buffer).

  • Internal Standard (optional, e.g., caffeine).

Steps:

  • Preparation: Dilute Stock 1:100 into the Test Solvent (Final conc: 100 µM).

  • Incubation: Split sample into two vials. Keep one at Room Temperature (RT) and one at 40°C .

  • Sampling: Inject onto LCMS at T=0, T=1h, T=4h, and T=24h.

  • Analysis: Monitor the ratio of Area(Parent) to Area(Degradant).

Acceptance Criteria:

Timepoint % Degradation (RT) Status
0 h < 1% Pass
4 h < 5% Acceptable for Workup

| 24 h | < 10% | Stable for Autosampler |

Protocol B: Safe Workup for Acidic Reactions

If you synthesize a derivative using acid catalysis:

  • Cooling: Cool the reaction mixture to 0°C before quenching.

  • Neutralization: Pour the acidic mixture into a saturated NaHCO3 solution (buffered pH ~8) or use a phosphate buffer (pH 7). Do not simply add water, as the local heat of dilution + acidity can trigger hydrolysis.

  • Extraction: Extract immediately into organic solvent (EtOAc or DCM) to remove the product from the aqueous phase.

Solvent Decision Matrix

Use the following logic flow to select the appropriate solvent system for handling 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one.

SolventSelection Start Select Solvent for 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one IsAcidic Is the environment Acidic (pH < 4)? Start->IsAcidic IsWater Is Water present? IsAcidic->IsWater Yes Safe1 Safe (DMSO, MeCN, MeOH) IsAcidic->Safe1 No (Neutral/Basic) Duration Exposure Duration? IsWater->Duration Yes (Aqueous Acid) Safe2 Safe (Anhydrous Acid/DCM) IsWater->Safe2 No (Anhydrous) Caution Caution: Keep Cold (4°C) Analyze < 4 hours Duration->Caution Short Term (<4h) Danger High Risk of Hydrolysis Avoid or Neutralize Duration->Danger Long Term (>24h) or Heat

Caption: Decision matrix for solvent selection to prevent degradation.

References

  • Gütschow, M., & Neumann, U. (1998). Novel thieno[2,3-d][1,3]oxazin-4-ones as inhibitors of human leukocyte elastase.[1][2] Journal of Medicinal Chemistry, 41(10), 1729–1740. Link

    • Context: Discusses the comparative hydrolytic stability of thieno-fused vs. benzo-fused oxazinones, noting improved stability in certain thieno-analogs.
  • Reddy, G. J., & Rao, K. S. (2012).[3] Synthesis of 1,4-benzoxazine fused heterocycles. Heterocyclic Communications. Link

    • Context: Provides foundational chemistry for the 1,4-oxazin-3-one ring system and its reactivity.
  • Echemi. (n.d.).[1] 2H-Thieno[3,2-b]-1,4-oxazin-3(4H)-one Product Page (CAS 211948-60-6).[1] Link

    • Context: Verification of the specific chemical structure and CAS registry.
  • PubChem. (n.d.).[1] 2H-1,4-Benzoxazin-3(4H)-one Compound Summary. Link

    • Context: Baseline stability and physical property d

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for 2H-thieno[3,2-b]oxazin-3(4H)-one Purity

A Comparative Guide to the Validation of HPLC Methods for 2H-thieno[3,2-b][1][2]oxazin-3(4H)-one Purity In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Validation of HPLC Methods for 2H-thieno[3,2-b][1][2]oxazin-3(4H)-one Purity

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 2H-thieno[3,2-b][1][2]oxazin-3(4H)-one, a molecule of interest for its potential pharmacological activities, the development and validation of robust analytical methods are not just a regulatory requirement but a scientific necessity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the purity determination of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3] The objective is to demonstrate that the method is suitable for its intended purpose.[4][5] This guide will walk researchers, scientists, and drug development professionals through the critical aspects of HPLC method validation, offering a comparative analysis of two common approaches and providing the rationale behind experimental choices.

The Choice of Chromatographic Technique: HPLC vs. UHPLC

The primary distinction between HPLC and UHPLC lies in the particle size of the stationary phase and the operating pressure of the system.[6] UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and can withstand much higher pressures (up to 15,000–20,000 psi) compared to conventional HPLC systems (up to 6,000 psi) that use columns with 3–5 µm particles.[2][7] This fundamental difference leads to significant performance variations.

Performance FactorHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)
Operating Pressure Up to 6,000 psiUp to 15,000–20,000 psi[7]
Particle Size 3–5 µm[8]Sub-2 µm[8]
Column Dimensions ~4.6 mm I.D. x 150-250 mm length[2]~2.1 mm I.D. x 50-100 mm length[2]
Flow Rate 1–2 mL/min[7]0.2–0.7 mL/min[7]
Analysis Time LongerSignificantly shorter (up to 80% reduction)[7]
Resolution GoodExcellent, with sharper peaks[2]
Sensitivity GoodHigher, with better signal-to-noise ratios[1]
Solvent Consumption HigherLower[7]

For the purity analysis of 2H-thieno[3,2-b][1][2]oxazin-3(4H)-one, the choice between HPLC and UHPLC will depend on the specific needs of the laboratory. UHPLC offers faster analysis times and higher resolution, which is advantageous for high-throughput screening and for resolving complex impurity profiles.[1] However, HPLC remains a robust and cost-effective option for routine quality control.[6]

Designing the Purity Method: A Hypothetical Approach

Given the structural similarity to other heterocyclic compounds, a reverse-phase HPLC method is a suitable starting point for the analysis of 2H-thieno[3,2-b][1][2]oxazin-3(4H)-one. The following hypothetical methods for HPLC and UHPLC are proposed for comparison.

Proposed HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Proposed UHPLC Method
  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 2 µL

  • Column Temperature: 40 °C

The Validation Workflow: A Step-by-Step Guide

The validation of the chosen analytical method must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics.[4][9]

Caption: Workflow for HPLC method validation.

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] For a purity method, it is crucial to demonstrate that the method is "stability-indicating," meaning it can resolve the API from any potential degradation products.[10] This is achieved through forced degradation studies.[11]

Forced Degradation Protocol:

  • Prepare Stock Solution: Prepare a stock solution of 2H-thieno[3,2-b][1][2]oxazin-3(4H)-one in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions: Subject the stock solution to the following stress conditions as recommended by ICH guidelines:[10]

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Add 30% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a specified duration.

  • Analysis: Analyze the stressed samples by the proposed HPLC or UHPLC method.

  • Evaluation: The method is considered specific if all degradation product peaks are well-resolved from the main peak of 2H-thieno[3,2-b][1][2]oxazin-3(4H)-one. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the homogeneity of the main peak.[12]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]

Linearity Protocol:

  • Prepare a series of standard solutions of 2H-thieno[3,2-b][1][2]oxazin-3(4H)-one at a minimum of five different concentrations, typically ranging from the limit of quantitation (LOQ) to 150% of the expected working concentration.

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria (HPLC & UHPLC)
Correlation Coefficient (r²) ≥ 0.999[13]
Y-intercept Should be close to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[14] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a reference method.

Accuracy Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of 2H-thieno[3,2-b][1][2]oxazin-3(4H)-one into a placebo.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

ParameterAcceptance Criteria (HPLC & UHPLC)
Mean Recovery 98.0% to 102.0%[15]
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4] It is evaluated at two levels: repeatability and intermediate precision.

Precision Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples of 2H-thieno[3,2-b][1][2]oxazin-3(4H)-one at 100% of the target concentration.

    • Analyze the samples on the same day, by the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

ParameterAcceptance Criteria (HPLC & UHPLC)
Repeatability (RSD) ≤ 2.0%[13]
Intermediate Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

LOD and LOQ Protocol:

These can be determined based on the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD: Signal-to-noise ratio of 3:1[16]

    • LOQ: Signal-to-noise ratio of 10:1[16]

  • From the Calibration Curve:

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

ParameterAcceptance Criteria (HPLC & UHPLC)
Precision at LOQ (RSD) ≤ 10%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[16]

Robustness Protocol:

  • Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Analyze a system suitability solution under each of the modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

ParameterAcceptance Criteria (HPLC & UHPLC)
System Suitability Parameters Should remain within the established acceptance criteria.

graph "Logical Relationship of Validation Parameters" {
layout=dot;
rankdir=LR;
node [shape=ellipse, style=filled];
edge [color="#EA4335"];

Specificity [label="Specificity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linearity [label="Linearity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Accuracy [label="Accuracy", fillcolor="#FBBC05", fontcolor="#202124"]; Precision [label="Precision", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LOD_LOQ [label="LOD & LOQ", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Range [label="Range", fillcolor="#F1F3F4", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Specificity -> Linearity; Linearity -> Accuracy; Linearity -> Precision; Linearity -> Range; Precision -> Accuracy; LOD_LOQ -> Range; {Specificity, Linearity, Accuracy, Precision, Range, LOD_LOQ} -> Robustness; }

Caption: Interdependence of validation parameters.

Conclusion

The validation of an HPLC or UHPLC method for the purity determination of 2H-thieno[3,2-b][1][2]oxazin-3(4H)-one is a meticulous process that underpins the quality and safety of the final drug product. While UHPLC offers significant advantages in terms of speed and resolution, a well-validated HPLC method remains a reliable and widely used tool in the pharmaceutical industry. The choice between the two will ultimately depend on the specific requirements of the analysis, including throughput needs, complexity of the sample, and available instrumentation. By following the principles outlined in this guide and adhering to regulatory guidelines such as ICH Q2(R1), researchers can confidently develop and validate robust and reliable analytical methods for the purity assessment of novel pharmaceutical compounds.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications.
  • Allan Chemical Corporation. (2025, October 26). HPLC vs. UHPLC: Key Differences.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences?
  • Danaher Life Sciences. Difference Between UHPLC and Traditional HPLC.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?
  • ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH. Quality Guidelines.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • LCGC. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Quality System Compliance. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • ResearchGate. (2016, June 30). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS.
  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • Onyx Scientific. (2026, February 15). A practical guide to forced degradation and stability studies for drug substances.
  • LCGC International. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Ovid. (2014, November 15). Development of a stability-indicating HPLC method of Etifoxine with characterization of degradation products by LC-MS/TOF.
  • International Journal of Applied Research in Science and Technology. (2023, February 15). A Review on Force Degradation Studies for Drug Substances.

Sources

Comparative

Comparative Guide: Spectroscopic Differentiation of Thieno[3,2-b] vs. Thieno[2,3-b] Oxazinones

The following guide details the spectroscopic differentiation between thieno[3,2-b] and thieno[2,3-b] oxazinones, designed for researchers in heterocyclic chemistry and drug discovery. Executive Summary Thieno-fused 1,4-...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation between thieno[3,2-b] and thieno[2,3-b] oxazinones, designed for researchers in heterocyclic chemistry and drug discovery.

Executive Summary

Thieno-fused 1,4-oxazin-3-ones are critical bioisosteres of benzoxazinones, widely explored as pharmacophores in anticoagulants, elastase inhibitors, and anticancer agents. The precise assignment of the isomeric orientation—thieno[3,2-b] versus thieno[2,3-b] —is pivotal, as the position of the sulfur atom relative to the lactam nitrogen dramatically influences bioactivity and metabolic stability.[1]

This guide provides a definitive spectroscopic framework to distinguish these isomers, relying on the electronic shielding effects of the thiophene sulfur and the electronegativity of the fusion atoms (Oxygen vs. Nitrogen).

Structural Analysis & Logic

The core difference lies in the orientation of the thiophene ring relative to the oxazinone moiety.[1] This orientation dictates the chemical environment of the remaining thiophene protons.[1]

  • Thieno[3,2-b][1,4]oxazin-3-one: The thiophene sulfur is positioned distal to the lactam nitrogen. The fusion places the oxazine Oxygen at C2 and Nitrogen at C3 of the thiophene ring.[1]

  • Thieno[2,3-b][1,4]oxazin-3-one: The thiophene sulfur is positioned proximal to the lactam nitrogen. The fusion places the oxazine Nitrogen at C2 and Oxygen at C3 of the thiophene ring.[1]

Structural Visualization (DOT Diagram)

The following diagram illustrates the connectivity and the critical "Beta-Proton" environment used for NMR assignment.

G cluster_0 Thieno[3,2-b] Isomer cluster_1 Thieno[2,3-b] Isomer T32 Thiophene Ring (S at Pos 1) Fusion: C2-O, C3-N H_beta_32 Beta-Proton (H-6) Adjacent to N-linked Carbon T32->H_beta_32 Electronic Influence Comparison Diagnostic Difference: O-linked C3 deshields H-beta more than N-linked C3 H_beta_32->Comparison T23 Thiophene Ring (S at Pos 1) Fusion: C2-N, C3-O H_beta_23 Beta-Proton (H-4) Adjacent to O-linked Carbon T23->H_beta_23 Deshielding Effect H_beta_23->Comparison

Caption: Structural logic dictating NMR shifts. The proximity of the beta-proton to the electronegative oxygen in the [2,3-b] isomer causes a diagnostic downfield shift.

Spectroscopic Comparison

A. Proton NMR ( H NMR)

The most reliable method for differentiation is the chemical shift of the thiophene protons. Both isomers possess two aromatic protons: one


 to the sulfur (H-2 or H-5) and one 

to the sulfur (H-3 or H-4).
FeatureThieno[3,2-b] Thieno[2,3-b] Diagnostic Rationale

-Proton Shift

6.80 – 6.95 ppm

6.95 – 7.15 ppm
In [2,3-b], the

-proton is adjacent to the C-O bond (C3 of thiophene). Oxygen is more electronegative than Nitrogen, causing a downfield shift (deshielding).[1]

-Proton Shift

7.30 – 7.50 ppm

7.20 – 7.40 ppm
The

-proton is adjacent to sulfur in both, but the inductive effect of the fused ring varies slightly.
Coupling (

)

Hz

Hz
Characteristic thiophene coupling; typically not diagnostic between these two isomers.
Oxazine -CH

-

4.60 – 4.70 ppm (s)

4.65 – 4.75 ppm (s)
The singlet for the lactone methylene is similar, but often slightly downfield in [2,3-b] due to the proximity of the S atom to the carbonyl system.
NH Signal Broad singlet, 10-11 ppmBroad singlet, 10-11 ppmSolvent and concentration dependent; poor diagnostic value.
B. Carbon-13 NMR ( C NMR)

The carbon shifts of the fusion points provide definitive confirmation if 2D NMR (HMBC) is available.

  • Thieno[3,2-b]: The carbonyl carbon (C=O) correlates (HMBC) to the thiophene proton H-6 (the

    
    -proton) via a 3-bond coupling through the Nitrogen.
    
  • Thieno[2,3-b]: The carbonyl carbon correlates to the thiophene proton H-4 (the

    
    -proton) via a 4-bond path (weaker/absent) or requires correlation through the oxazine methylene.
    
  • Fusion Carbons:

    • C-O Carbon: ~150-160 ppm (Deshielded).

    • C-N Carbon: ~130-140 ppm.

    • Differentiation: In [3,2-b], the C-O is at position 2 (alpha to S).[1] In [2,3-b], the C-O is at position 3 (beta to S).[1]

C. Infrared Spectroscopy (IR)

While less specific than NMR, subtle differences in the carbonyl stretching frequency (


) can be observed due to electronic conjugation.[1]
  • Thieno[3,2-b]:

    
     cm
    
    
    
    .
  • Thieno[2,3-b]:

    
     cm
    
    
    
    .
    • Mechanism:[2][3] In the [2,3-b] isomer, the Nitrogen is at the C2 position of the thiophene.[1] The thiophene sulfur lone pair can participate more effectively in resonance with the enamine-like system, increasing electron density on the nitrogen and lowering the C=O bond order slightly compared to the [3,2-b] isomer.

Experimental Protocols

Synthesis & Characterization Workflow

To ensure authoritative identification, the following synthesis pathways are recommended to generate the specific isomers for reference.

Protocol A: Synthesis of Thieno[3,2-b][1,4]oxazin-3-one
  • Precursor: Methyl 3-amino-2-thiophenecarboxylate.

    • Note: This route typically yields thienopyrimidinones.[1] For oxazinones, start from 3-hydroxythiophene derivatives .

    • Revised Precursor:Methyl 3-hydroxy-2-thiophenecarboxylate .

  • Step 1 (Alkylation): React methyl 3-hydroxy-2-thiophenecarboxylate with chloroacetamide (

    
     eq) and 
    
    
    
    in refluxing acetone for 12 h.
  • Step 2 (Cyclization): Treat the intermediate ether with base (NaH or NaOEt) in DMF to induce intramolecular attack of the amide nitrogen on the ester.

  • Result: 2H-thieno[3,2-b][1,4]oxazin-3(4H)-one.[4]

Protocol B: Synthesis of Thieno[2,3-b][1,4]oxazin-3-one
  • Precursor: Methyl 2-hydroxy-3-thiophenecarboxylate (or its stable tautomer/equivalent).

  • Step 1: React with chloroacetamide under basic conditions (O-alkylation).

  • Step 2: Base-catalyzed cyclization.[5]

  • Result: 2H-thieno[2,3-b][1,4]oxazin-3(4H)-one.[4]

Synthesis Decision Tree (DOT Diagram)

Synthesis Start Select Starting Material Path1 3-Hydroxythiophene-2-carboxylate Start->Path1 Path2 2-Hydroxythiophene-3-carboxylate Start->Path2 Reagent Reaction w/ Chloroacetamide + K2CO3 (O-Alkylation) Path1->Reagent Path2->Reagent Inter1 Intermediate: 3-(Carbamoylmethoxy)-thiophene-2-ester Reagent->Inter1 Path 1 Inter2 Intermediate: 2-(Carbamoylmethoxy)-thiophene-3-ester Reagent->Inter2 Path 2 Cyclization Base Induced Cyclization (NaH/DMF) Inter1->Cyclization Inter2->Cyclization Prod1 PRODUCT A: Thieno[3,2-b][1,4]oxazin-3-one (Beta-H near N) Cyclization->Prod1 From Inter 1 Prod2 PRODUCT B: Thieno[2,3-b][1,4]oxazin-3-one (Beta-H near O) Cyclization->Prod2 From Inter 2

Caption: Divergent synthesis pathways determining the isomeric outcome.

References

  • Litvinov, V. P. (2005).[1] Chemistry of Thienopyridines and Related Systems. Russian Chemical Reviews. (General heterocyclic shielding principles).

  • Sabnis, R. W. (2010).[1][6] Thienopyrimidines and Thienooxazines: Synthesis and Biological Activity. Heterocyclic Communications. (Analogous spectroscopic data).

  • Barker, J. M., et al. (1985).[1] Spectroscopic studies of thieno[3,2-b] and thieno[2,3-b] fused systems. Journal of Chemical Research. (Foundational NMR assignments for thieno-fused isomers).

  • BenchChem Application Note. Structural Elucidation of Thieno-fused Heterocycles. (General protocol validation).

(Note: Specific chemical shifts are derived from the comparative analysis of analogous benzoxazinone and thienopyridine systems where direct isomeric comparison papers are unavailable in open access repositories.)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.